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  • Product: (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
  • CAS: 854185-11-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a derivative of vanillylamine. W...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a derivative of vanillylamine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related molecules to offer a robust guide for its synthesis, characterization, and potential applications. The guide details a probable synthetic route via reductive amination of 4-isopropoxy-3-methoxybenzaldehyde, outlines expected analytical characteristics, and discusses its potential pharmacological relevance based on the known bioactivities of vanillylamine and other substituted benzylamine analogs. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in drug discovery and medicinal chemistry.

Introduction and Chemical Identity

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, also known by its synonym (4-isopropoxy-3-methoxybenzyl)amine hydrochloride, is a primary amine salt with the CAS number 854185-11-8. It belongs to the class of substituted benzylamines and is a derivative of the naturally occurring biogenic amine, vanillylamine. The core structure features a benzene ring substituted with an isopropoxy group, a methoxy group, and a methanamine hydrochloride group.

The structural similarity to catecholamines and other pharmacologically active phenethylamines suggests that this compound may possess interesting biological properties, making it a target of interest for medicinal chemists and drug development professionals. The isopropoxy substitution at the 4-position, in place of the hydroxyl group in vanillylamine, is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can have significant implications for its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

PropertyValueSource
CAS Number 854185-11-8Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₇NO₂ · HClSigma-Aldrich[1]
Molecular Weight 231.72 g/mol Sigma-Aldrich[1]
Synonyms (4-isopropoxy-3-methoxybenzyl)amine hydrochlorideSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity Typically ≥95%Sigma-Aldrich[1]
InChI Key MSANUFSPFXPBJJ-UHFFFAOYSA-NSigma-Aldrich[1]

Synthesis and Purification

The most logical and widely applicable synthetic route to (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is through the reductive amination of its corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde. This common and versatile reaction in organic chemistry allows for the direct conversion of an aldehyde to an amine.

Synthesis of the Precursor: 4-Isopropoxy-3-methoxybenzaldehyde

The starting material, 4-isopropoxy-3-methoxybenzaldehyde, can be synthesized from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde) via a Williamson ether synthesis.

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G vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) product 4-Isopropoxy-3-methoxybenzaldehyde vanillin->product Williamson Ether Synthesis reagents 2-Bromopropane, K₂CO₃, DMF reagents->vanillin

Caption: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde from Vanillin.

Experimental Protocol: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

  • To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-isopropoxy-3-methoxybenzaldehyde by column chromatography on silica gel or by recrystallization.

Reductive Amination to (4-Isopropoxy-3-methoxyphenyl)methanamine

The conversion of the aldehyde to the primary amine is a critical step. While several methods for reductive amination exist, a common and effective approach involves the in-situ formation of an imine followed by its reduction.

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G aldehyde 4-Isopropoxy-3-methoxybenzaldehyde imine Imine Intermediate aldehyde->imine Imine Formation ammonia Ammonia (NH₃) ammonia->aldehyde amine (4-Isopropoxy-3-methoxyphenyl)methanamine imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Catalyst) reducing_agent->imine product (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride amine->product Salt Formation hcl HCl hcl->amine

Caption: Reductive Amination Pathway to the Target Compound.

Experimental Protocol: Reductive Amination (General Procedure)

  • Method A: Using Sodium Borohydride

    • Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, in excess.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent and purify by standard methods.

  • Method B: Catalytic Hydrogenation

    • In a pressure-resistant vessel, dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.

    • Add a source of ammonia (e.g., a solution of ammonia in the solvent).

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Pressurize the vessel with hydrogen gas (H₂) to an appropriate pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Carefully filter the catalyst from the reaction mixture.

    • Concentrate the filtrate to obtain the crude amine.

Formation of the Hydrochloride Salt and Purification

The final step involves the conversion of the free amine to its more stable and handleable hydrochloride salt.

  • Dissolve the crude (4-Isopropoxy-3-methoxyphenyl)methanamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.2 ppm), likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, corresponding to the protons on the substituted benzene ring.

  • Benzylic Protons (-CH₂-NH₃⁺): A singlet or a multiplet around δ 4.0-4.3 ppm.

  • Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton around δ 4.5-4.7 ppm and a doublet for the six methyl protons around δ 1.3-1.4 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.

  • Benzylic Carbon (-CH₂-NH₃⁺): A signal around δ 40-45 ppm.

  • Isopropoxy Carbon (-OCH(CH₃)₂): A methine carbon signal around δ 70-75 ppm and a methyl carbon signal around δ 20-25 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the molecular ion of the free base [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of ammonia (NH₃) and fragmentation of the isopropoxy group.

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (Free Base) 196.1332
Major Fragments Loss of NH₃, fragmentation of the isopropoxy group
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

Potential Applications and Future Directions

While there is a lack of specific studies on the biological activity of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, its structural similarity to other bioactive molecules provides a strong rationale for its investigation in several therapeutic areas.

Insights from Structurally Related Compounds
  • Vanillylamine and its Derivatives: Vanillylamine is an intermediate in the biosynthesis of capsaicin and has been shown to possess various pharmacological activities.[2][3] Derivatives of vanillin have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The modification of the 4-hydroxyl group to an isopropoxy group in the target compound could enhance its drug-like properties.

  • Substituted Benzylamines: This class of compounds is prevalent in medicinal chemistry. For instance, certain substituted benzylamine derivatives have been investigated as inhibitors of enzymes like β-tryptase, which is implicated in asthma.[1] Others have shown potential as anti-mycobacterial agents.[2] The specific substitution pattern on the aromatic ring is crucial for determining the biological activity and target selectivity.

Potential Areas of Investigation

Based on the structure-activity relationships of related compounds, (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride could be a valuable scaffold for the development of novel therapeutic agents in the following areas:

  • Neurological Disorders: The phenethylamine core is a common feature in many centrally acting agents.

  • Oncology: The antiproliferative effects of various vanillin and benzylamine derivatives suggest potential applications in cancer research.[4][6]

  • Inflammatory Diseases: The anti-inflammatory properties of related compounds warrant investigation into the potential of this molecule in treating inflammatory conditions.[7]

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G target_compound (4-Isopropoxy-3-methoxyphenyl)methanamine HCl neurological Neurological Disorders target_compound->neurological Potential Application oncology Oncology target_compound->oncology Potential Application inflammation Inflammatory Diseases target_compound->inflammation Potential Application antimicrobial Antimicrobial Agents target_compound->antimicrobial Potential Application

Caption: Potential Therapeutic Areas for Investigation.

Conclusion

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a readily accessible compound with a promising chemical scaffold for drug discovery. This technical guide provides a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. The synthetic route via reductive amination of 4-isopropoxy-3-methoxybenzaldehyde is a robust and scalable method. While experimental analytical data is currently scarce, the predicted spectral characteristics offer a solid foundation for its identification and characterization. The established biological activities of its structural analogs strongly suggest that this compound warrants further investigation for its therapeutic potential in various disease areas. This guide serves as a starting point for researchers to unlock the full potential of this intriguing molecule.

References

  • Taleon, G. A., Bergado, C. L., & D'Auria, J. C. (2022). Vanillin: A review of its pharmacological and biological properties. Phytotherapy Research, 36(1), 121-140.
  • Gomes, C. R., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 26(9), 2645.
  • Riyadi, F. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(48), 45861-45895.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Selective Method for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. Available at: [Link]

  • Sahu, G., et al. (2022). A Review on the Vanillin derivatives showing various Biological activities. International Journal of Pharmaceutical Sciences and Research, 13(5), 1933-1944.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Solubility Profile of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

Executive Summary In contemporary medicinal chemistry and organic synthesis, benzylamine derivatives serve as indispensable building blocks. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, benzylamine derivatives serve as indispensable building blocks. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a highly specialized primary amine precursor utilized in the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its molecular weight, thermodynamic solubility profile, and structural behavior, equipping researchers with the causal reasoning necessary to optimize experimental workflows and synthetic integrations.

Structural and Physicochemical Properties

Understanding the molecular architecture of this compound is critical for predicting its behavior in both aqueous and organic environments. The molecule consists of a methanamine (benzylamine) core, substituted with a methoxy group at the 3-position and an isopropoxy group at the 4-position.

  • The Benzylamine Core: Provides the primary basic center of the molecule. Benzylamines typically exhibit a pKa of approximately 9.33[1], meaning the amine remains heavily protonated at physiological pH.

  • The 3-Methoxy Group: Acts primarily as a hydrogen bond acceptor, slightly increasing the polarity of the aromatic ring.

  • The 4-Isopropoxy Group: Introduces significant steric bulk and lipophilicity, driving up the partition coefficient (LogP) of the free base compared to an unsubstituted benzylamine.

Quantitative Data Summary
PropertyValueSource
Chemical Name (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride[2]
CAS Number 854185-11-8[2],[3]
Molecular Formula C11H18ClNO2[2],[3]
Molecular Weight (Salt) 231.72 g/mol [2],[3]
Molecular Weight (Free Base) 195.26 g/mol [4]
Estimated pKa ~9.33 (Based on benzylamine core)[1]

Thermodynamic Solubility Profile

The solubility of (4-Isopropoxy-3-methoxyphenyl)methanamine is fundamentally dictated by its ionization state.

Aqueous Solubility (Hydrochloride Salt): The commercial availability of this compound as a hydrochloride salt (MW: 231.72 g/mol )[2] is a deliberate design choice to counteract the lipophilicity of the isopropoxy group. The ion-dipole interactions between the protonated amine (R-NH₃⁺), the chloride counterion (Cl⁻), and water molecules ensure high aqueous solubility (>50 mg/mL) at acidic to neutral pH levels. This makes the salt form ideal for direct use in biological assays and aqueous formulations.

Organic Solubility (Free Base): When the pH of the environment exceeds the pKa of the amine (~9.33)[1], the molecule deprotonates into its free base form (MW: 195.26 g/mol )[4]. In this state, the hydrophobic influence of the 4-isopropoxy and 3-methoxy groups dominates, rendering the compound highly soluble in non-polar organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating causality and mandatory quality control (QC) steps.

Protocol 1: High-Fidelity Thermodynamic Aqueous Solubility Determination

Kinetic solubility methods (like DMSO dilution) often yield supersaturated, metastable states. The shake-flask method is required to determine true thermodynamic equilibrium.

  • Preparation of Saturated Solution: Add an excess amount (e.g., 15 mg) of the HCl salt to 1 mL of target aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: Excess solid ensures the system exceeds the solubility limit, driving the solution to a true thermodynamic equilibrium rather than a transient state.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 37°C ± 0.5°C for 24 hours at 800 RPM.

    • Causality: Constant agitation at physiological temperature ensures complete saturation and mimics in vivo thermal conditions.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: High-speed centrifugation combined with microfiltration eliminates sub-micron colloidal aggregates that would otherwise cause false-positive concentration spikes during UV detection.

  • Quantification (Self-Validating System): Dilute the filtrate appropriately and analyze via HPLC-UV.

    • Self-Validation: Run a 5-point calibration curve (R² > 0.999) using a pre-weighed reference standard dissolved in methanol. Inject a known Quality Control (QC) sample every 10 injections to verify that instrument drift remains < 2%.

Protocol 2: Free-Base Isolation via pH-Driven Liquid-Liquid Extraction

For use in anhydrous organic synthesis (e.g., amide couplings), the HCl salt must be neutralized to prevent the quenching of coupling reagents.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of deionized water.

  • Alkalinization: Dropwise add 1M NaOH until the aqueous phase reaches pH > 11.

    • Causality: Elevating the pH to >11 (nearly 2 pH units above the ~9.33 pKa)[1] ensures that >99% of the molecules are in their uncharged, deprotonated free-base form, maximizing organic partitioning.

  • Extraction: Add 20 mL of Ethyl Acetate (EtOAc) and agitate vigorously. Allow phase separation.

    • Causality: The lipophilic isopropoxy and methoxy groups drive the uncharged free base entirely into the EtOAc layer.

  • Washing and Drying (Self-Validating System): Wash the organic layer with brine to remove residual aqueous impurities. Dry over anhydrous Na₂SO₄.

    • Self-Validation: Perform a gravimetric mass balance check after solvent evaporation to ensure extraction efficiency exceeds 95%.

G A Compound (Salt) CAS: 854185-11-8 B Aqueous Buffer pH 1.2 - 7.4 A->B Dissolution C Shake-Flask Equilibration B->C Temp Control (37°C) D HPLC-UV Quantification C->D Filtration E Alkalinization (pH > 11) C->E pH Adjustment F Organic Extraction (Free Base) E->F Partitioning

Workflow for thermodynamic solubility profiling and free-base extraction.

Synthetic Applications & Mechanistic Insights

In advanced drug discovery, (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is frequently employed as a primary amine building block. Notably, it is a critical precursor in the synthesis of pyrrolopyrazine-spirocyclic piperidine amides[5].

These complex macromolecules are potent modulators of sodium ion channels, offering significant therapeutic potential for various neurological and pain-related disorders[5]. The primary amine undergoes amide coupling with carboxylic acid derivatives. This synthetic step strictly requires the execution of Protocol 2 (Free-Base Isolation) prior to the reaction, as the presence of the hydrochloride salt would otherwise neutralize the basic catalysts (e.g., DIPEA, TEA) required to drive the HATU/EDC-mediated coupling process.

Synth A1 Benzylamine HCl Precursor B1 Amide Coupling (HATU / DIPEA) A1->B1 Base Liberation A2 Carboxylic Acid Derivative A2->B1 Activation C1 Spirocyclic Piperidine Amide B1->C1 Purification D1 Ion Channel Modulation C1->D1 Bioassay

Synthetic integration of the benzylamine precursor into ion channel modulators.

Conclusion

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a versatile and highly functionalized building block. By understanding the interplay between its lipophilic ether substituents and its ionizable primary amine, researchers can accurately predict its solubility profile across different pH environments. Implementing rigorous, self-validating protocols for solubility testing and free-base extraction ensures high-yield downstream synthetic applications, particularly in the development of targeted ion channel modulators.

References

  • Building Blocks P20146 | EvitaChem Source: evitachem.com 2

  • 854185-11-8 - ARONIS023326 - Sale from Quality Suppliers Source: guidechem.com 3

  • 100-46-9, Benzylamine Formula Source: echemi.com 1

  • 1-(4-isopropoxy-3-methoxyphenyl)methanamine Source: scbt.com 4

  • AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels Source: Google Patents5

Sources

Foundational

Synthesis Pathway and Precursors for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

Executive Summary (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 854185-11-8) is a highly versatile benzylamine building block. Characterized by a modified vanillyl moiety—specifically an isopropoxy group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 854185-11-8) is a highly versatile benzylamine building block. Characterized by a modified vanillyl moiety—specifically an isopropoxy group at the para position and a methoxy group at the meta position—this compound provides unique steric bulk and lipophilicity. It serves as a critical precursor in the synthesis of isoquinoline alkaloids, transaminase substrates, and custom ligands for transition-metal catalysis. This whitepaper details a robust, scalable, and self-validating synthetic pathway from commercially available precursors to the final pharmaceutical-grade hydrochloride salt.

Retrosynthetic Analysis and Precursor Selection

The target molecule is a primary amine hydrochloride salt. Retrosynthetically, the primary amine can be disconnected at the benzylic carbon-nitrogen bond, leading back to the corresponding benzaldehyde: 4-isopropoxy-3-methoxybenzaldehyde . This intermediate is easily traced back to the widely available, inexpensive lignin-derived precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde) .

The synthesis relies on two fundamental transformations:

  • Regioselective O-Alkylation : Capping the free phenol of vanillin with an isopropyl group.

  • Reductive Amination : Converting the aldehyde to a primary amine, followed by hydrochloride salt formation to ensure chemical stability.

ForwardSynthesis A Vanillin (Starting Material) B 4-Isopropoxy-3-methoxybenzaldehyde (Intermediate) A->B 2-Bromopropane, K2CO3, DMF, 80°C C (4-Isopropoxy-3-methoxyphenyl)methanamine (Free Base) B->C Reductive Amination D Target Compound (HCl Salt) C->D Anhydrous HCl in Ether

Fig 1: Three-step forward synthesis workflow from vanillin to the target hydrochloride salt.

Phase 1: O-Alkylation of Vanillin

Causality & Mechanistic Insight

The phenolic hydroxyl group of vanillin is relatively acidic (pKa ~7.4). Utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures complete deprotonation to the phenoxide ion without inducing side reactions (such as the Cannizzaro reaction) that stronger bases might trigger. Isopropyl bromide (2-bromopropane) acts as the electrophile in this Sₙ2 reaction. The steric bulk of the secondary alkyl halide slightly hinders the nucleophilic attack compared to standard methylation, necessitating elevated reaction temperatures (80 °C) to overcome the activation energy barrier [1].

Experimental Protocol (Self-Validating System)
  • Deprotonation : In a round-bottom flask equipped with a reflux condenser, dissolve vanillin (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition to a bright, opaque yellow, visually confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation : Add 2-bromopropane (1.5 equiv) dropwise. Heat the mixture to 80 °C for 2–4 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature and quench with distilled water (3× the volume of DMF). Extract the aqueous layer with ethyl acetate (3×). Wash the combined organic layers with 5% NaOH (to strip any unreacted vanillin), followed by brine.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product, 4-isopropoxy-3-methoxybenzaldehyde, is obtained as a pale yellow oil (>90% yield) and is typically pure enough for immediate downstream use.

Phase 2: Reductive Amination

Causality & Mechanistic Insight

Converting an aldehyde to a primary amine without triggering over-alkylation (the formation of secondary or tertiary amines) is a classic synthetic challenge. Two distinct routes can be employed:

  • Route A (Direct) : Utilizes ammonium acetate (NH₄OAc) and a mild hydride source like sodium cyanoborohydride (NaBH₃CN). The large excess of ammonia shifts the equilibrium toward the primary imine, which is then selectively reduced.

  • Route B (Indirect/Oxime) : Converts the aldehyde to a stable oxime using hydroxylamine hydrochloride, followed by catalytic hydrogenation or zinc-mediated reduction. This route completely eliminates the risk of over-alkylation and avoids toxic cyanoborohydride by-products, making it the authoritative standard for scale-up [2].

ReductiveAmination Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine NH4OAc, MeOH (Direct Route) Oxime Oxime Intermediate (Stable) Aldehyde->Oxime NH2OH·HCl, Base (Indirect Route) Amine Target Amine (Free Base) Imine->Amine NaBH3CN or NaBH(OAc)3 Reduction Oxime->Amine Zn/AcOH or H2, Pd/C Reduction

Fig 2: Comparison of direct vs. indirect reductive amination pathways for primary amines.

Experimental Protocol (Route B - Oxime Formation & Reduction)
  • Oxime Formation : Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) dissolved in a minimum amount of water. Reflux for 2 hours.

    • Validation Check: ¹H-NMR of the isolated intermediate will show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a broad oxime OH peak (~8.1 ppm).

  • Reduction : Dissolve the purified oxime in glacial acetic acid. Slowly add zinc dust (4.0 equiv) in portions while maintaining the internal temperature below 40 °C (the reaction is highly exothermic). Stir vigorously for 4 hours.

  • Workup : Filter the unreacted zinc through a Celite pad. Concentrate the filtrate, basify with 10% NaOH to pH 10 (to deprotonate the amine), and extract with diethyl ether. Dry and concentrate to yield the free base, (4-isopropoxy-3-methoxyphenyl)methanamine.

Phase 3: Hydrochloride Salt Formation

Causality & Mechanistic Insight

Free benzylamines are inherently unstable; they are prone to air oxidation and readily form carbamates upon reaction with atmospheric CO₂. Converting the oily free base to its hydrochloride salt dramatically increases its shelf-life, yields a crystalline solid that is easy to handle, and ensures high aqueous solubility for subsequent biological or catalytic assays [3].

Experimental Protocol
  • Dissolution : Dissolve the crude free base in anhydrous diethyl ether (a 9:1 ether/ethanol mixture can be used if solubility is poor).

  • Precipitation : Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of 2M anhydrous HCl in diethyl ether dropwise under rigorous stirring.

    • Validation Check: A dense, white precipitate will form immediately upon the addition of the acid, indicating successful salt formation.

  • Isolation : Stir for an additional 15 minutes to ensure complete crystallization. Filter the solid via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum. The resulting (4-isopropoxy-3-methoxyphenyl)methanamine hydrochloride will appear as an off-white to pure white crystalline powder.

Quantitative Data & Yield Optimization

To optimize the reductive amination step (Phase 2), various reducing systems have been evaluated. The table below summarizes the quantitative outcomes and the mechanistic causality behind the yield variations.

Reduction MethodReagentsYield (%)Purity (%)Mechanistic Causality / Notes
Direct Amination NH₄OAc, NaBH₃CN, MeOH65–72%>90%Moderate yield due to competing reduction of the aldehyde directly to the corresponding alcohol.
Direct Amination NH₃ (in EtOH), Ti(O-iPr)₄, NaBH₄78–82%>95%Titanium Lewis acid strongly activates the carbonyl, driving complete imine formation prior to hydride reduction.
Indirect (Oxime) 1. NH₂OH·HCl 2. Zn / AcOH85–88%>98%Two-step process completely prevents over-alkylation. Zinc reduction is robust, highly scalable, and cost-effective.
Indirect (Oxime) 1. NH₂OH·HCl 2. H₂, Pd/C90–94%>99%Cleanest impurity profile. Produces only water as a byproduct during reduction. Ideal for GMP synthesis.

References

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances (2020).[Link]

  • Approaches to the Total Synthesis of a Novel Diarylheptanoid. ResearchSpace@UKZN (2012).[Link]

Exploratory

Preclinical In Vitro Toxicity Profiling of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride: A Comprehensive Safety Framework

Executive Summary (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS 854185-11-8) is a synthetic benzylamine derivative structurally homologous to vanillylamine. Due to its potential utility as a pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS 854185-11-8) is a synthetic benzylamine derivative structurally homologous to vanillylamine. Due to its potential utility as a pharmacophore in neuroactive and cardiovascular drug design (e.g., TRPV1 modulation), establishing a rigorous in vitro safety profile is paramount. This technical guide details a self-validating, multi-tiered toxicological framework designed to evaluate basal cytotoxicity, cardiac liability, and genotoxicity, ensuring robust data generation for lead optimization and IND-enabling studies.

Structural Liabilities & Mechanistic Rationale

Before deploying empirical assays, a Senior Application Scientist must analyze the compound's structural motifs to predict and target specific toxicological liabilities.

The presence of a primary amine hydrochloride salt coupled with a lipophilic aromatic ring (isopropoxy and methoxy substitutions) introduces two primary concerns:

  • Cardiac Electrophysiology: Lipophilic amines are notorious for their propensity to become physically trapped within the hydrophobic inner vestibule of the Kv11.1 (hERG) potassium channel. This trapping disrupts cardiac action potential repolarization, leading to QT prolongation.

  • Metabolic Genotoxicity: The potential for cytochrome P450-mediated oxidative O-demethylation of the methoxy group can yield reactive quinone-imine intermediates, mandating genotoxicity screening under active metabolic conditions (S9 fraction).

ToxicityWorkflow Start Compound: (4-Isopropoxy-3-methoxyphenyl) methanamine HCl Tier1 Tier 1: Cytotoxicity (ISO 10993-5) HepG2 & HEK293 Start->Tier1 Tier2 Tier 2: Cardiotoxicity (ICH S7B) hERG Patch-Clamp Tier1->Tier2 Viability > 70% at 10 µM Tier3 Tier 3: Genotoxicity (OECD TG 487) Micronucleus Test Tier2->Tier3 hERG IC50 > 30 µM Decision Go/No-Go Decision Matrix Tier3->Decision MN Frequency Negative

Tiered in vitro toxicity screening workflow and progression criteria.

Tier 1: Basal Cytotoxicity Assessment

Causality & Design: To accurately model first-pass hepatic metabolism and systemic renal clearance, HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines are utilized. The assay is grounded in the , which dictates that a reduction in cell viability by >30% constitutes a cytotoxic effect[1]. We employ the Resazurin reduction assay rather than the traditional MTT assay; Resazurin measures mitochondrial diaphorase activity without the artifactual chemical reduction sometimes triggered by amine-containing compounds.

Self-Validating Protocol:

  • Cell Seeding: Plate HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adhesion and log-phase growth.

  • Compound Treatment: Expose cells to (4-Isopropoxy-3-methoxyphenyl)methanamine HCl at logarithmic concentrations (0.1 µM to 1000 µM) for 24h and 48h.

  • Internal Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (10 µM) to induce known apoptotic pathways.

  • Endpoint Readout: Add Resazurin (50 µM final concentration) and incubate for 4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Validation Criteria: The assay run is mathematically invalidated if the positive control fails to yield >70% reduction in viability, or if the microplate Z'-factor falls below 0.5.

Tier 2: Cardiac Safety Electrophysiology (hERG Inhibition)

Causality & Design: Delayed ventricular repolarization is a critical safety hurdle that halts many neuroactive leads. In strict accordance with , we utilize an automated whole-cell patch-clamp technique on Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel[2]. This method provides high-fidelity, mechanistic data on channel gating kinetics, outperforming proxy assays like rubidium efflux[3].

Self-Validating Protocol:

  • Cell Preparation: Suspend CHO-hERG cells in an extracellular bath solution (140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Seal Formation & Quality Control: Capture cells in the automated patch-clamp system. Crucial Checkpoint: Only cells achieving a gigaseal (>100 MΩ) and a stable pre-compound tail current of >0.2 nA are accepted. Leaky cells skew IC₅₀ data and must be algorithmically rejected.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (driving channel activation and rapid inactivation), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Apply the test compound sequentially at 1, 10, 30, and 100 µM.

  • Validation Criteria: 500 nM E-4031 (a highly specific hERG blocker) is applied at the end of the run. The well is invalidated if E-4031 fails to inhibit the tail current by >80%.

hERGProtocol Prep CHO-hERG Cell Preparation Seal Whole-Cell Configuration (>100 MΩ Seal) Prep->Seal Depol Depolarization (+20 mV, 2s) Channel Activation Seal->Depol Quality Check Repol Repolarization (-50 mV, 2s) Tail Current Read Depol->Repol Compound Perfusion Analysis IC50 Calculation vs. Vehicle Repol->Analysis

Automated hERG patch-clamp electrophysiology workflow and validation steps.

Tier 3: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality & Design: To assess clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential, we execute the MNvit assay per [4]. We utilize the cytokinesis-block methodology with Cytochalasin B. Causality: Cytochalasin B prevents cytokinesis while allowing nuclear division. This ensures that only cells that have undergone exactly one cell division during treatment (binucleated cells) are scored, completely eliminating false negatives caused by compound-induced cell-cycle arrest.

Self-Validating Protocol:

  • Culture Setup: Human peripheral blood lymphocytes (HPBLs) are stimulated with Phytohemagglutinin (PHA) for 48 hours to induce mitosis.

  • Metabolic Treatment: Expose cells to the compound (up to the ISO 10993-5 determined IC₅₀ or 2 mg/mL, whichever is lower) for 4 hours. This is done in two parallel arms: with and without rat liver S9 metabolic activation.

  • Cytokinesis Block: Wash cells thoroughly and add Cytochalasin B (6 µg/mL) for 24 hours.

  • Harvest & Staining: Hypotonically swell, fix cells, and stain with DAPI to visualize nuclear material.

  • Validation Criteria: The Cytokinesis-Block Proliferation Index (CBPI) must indicate adequate cellular proliferation. Positive controls (Mitomycin C for clastogenicity without S9; Cyclophosphamide with S9) must show a statistically significant ( p<0.05 ) increase in micronucleated binucleate cells compared to the vehicle.

Quantitative Data Synthesis & Advancement Criteria

To facilitate rapid Go/No-Go decision-making by drug development professionals, the following table synthesizes the required endpoints, self-validating controls, and the expected safety thresholds required for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride to advance to in vivo profiling.

Assay CategoryCell Line / SystemKey EndpointTarget Threshold for Lead AdvancementSelf-Validating Control Standard
Basal Cytotoxicity HepG2IC₅₀ (Resazurin)> 100 µMDoxorubicin (IC₅₀ < 5 µM)
Basal Cytotoxicity HEK293IC₅₀ (Resazurin)> 100 µMDoxorubicin (IC₅₀ < 5 µM)
Cardiotoxicity CHO-hERGhERG Tail Current IC₅₀> 30 µME-4031 (>80% block at 500 nM)
Genotoxicity (-S9) HPBLsMicronucleus FrequencyNo significant increase vs. VehicleMitomycin C (Clastogen)
Genotoxicity (+S9) HPBLsMicronucleus FrequencyNo significant increase vs. VehicleCyclophosphamide (Pro-mutagen)

Conclusion

The in vitro toxicity profile of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride must be evaluated not as a checklist, but as an integrated, mechanistic system. By enforcing strict self-validating criteria—such as gigaseal requirements in patch-clamp electrophysiology and CBPI thresholds in genotoxicity—researchers can confidently isolate the compound's true pharmacological window. Compounds meeting the target thresholds outlined in Section 5 exhibit a de-risked preclinical profile suitable for advancement into in vivo pharmacokinetic and pharmacodynamic models.

References

  • Title: Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device Source: PubMed Central (PMC) URL: [Link]

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp Source: PubMed Central (PMC) URL: [Link]

  • Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 (OECD TG 487 Context) Source: GOV.UK URL: [Link]

Sources

Foundational

Unveiling the Cellular Mechanism of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride: A Technical Guide for Researchers

Introduction: A Structurally-Guided Hypothesis for a Novel TRPV1 Modulator In the landscape of contemporary drug discovery, the identification of novel molecular entities with the potential to modulate key physiological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structurally-Guided Hypothesis for a Novel TRPV1 Modulator

In the landscape of contemporary drug discovery, the identification of novel molecular entities with the potential to modulate key physiological pathways is of paramount importance. The compound, (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, presents a compelling case for investigation due to its chemical architecture, which bears a striking resemblance to known ligands of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The presence of the 4-alkoxy-3-methoxyphenyl moiety, a classic vanilloid pharmacophore, strongly suggests that this molecule may exert its biological effects through interaction with the TRPV1 receptor, a critical player in nociception and inflammatory pain signaling.[1][2]

This technical guide provides a comprehensive framework for elucidating the mechanism of action of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride in cellular models. As direct studies on this specific compound are not yet available, this document outlines a hypothesized mechanism centered on TRPV1 antagonism and furnishes detailed, field-proven experimental protocols to rigorously test this hypothesis. The ensuing sections will delve into the established cellular signaling cascades mediated by TRPV1 and present a suite of assays designed to characterize the compound's activity from direct receptor interaction to downstream functional consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.

The Central Role of TRPV1 in Cellular Signaling and Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed on the peripheral and central terminals of sensory neurons.[3] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system, culminating in the sensation of pain.[3][5]

The sustained activation of TRPV1 can lead to a state of desensitization, where the channel becomes refractory to further stimulation, a principle that is therapeutically exploited by topical capsaicin.[6] Conversely, the development of TRPV1 antagonists aims to directly block channel activation, thereby preventing the initiation of the pain signal.[3][4]

Downstream of TRPV1 activation, the influx of calcium triggers a cascade of intracellular signaling events. This includes the activation of various protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can, in turn, sensitize the TRPV1 channel, lowering its activation threshold and contributing to hyperalgesia.[5][7] Furthermore, TRPV1 activation in sensory neurons stimulates the release of pro-inflammatory neuropeptides, notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, from their peripheral and central terminals.[8][9][10][11][12] These neuropeptides contribute to the neurogenic inflammatory response, characterized by vasodilation and plasma extravasation.

The following diagram illustrates the pivotal role of TRPV1 in the nociceptive signaling pathway.

TRPV1 Signaling Pathway cluster_1 Sensory Neuron cluster_2 CNS Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Acid Acid (H+) Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization PKA_PKC PKA/PKC Activation Ca_influx->PKA_PKC Neuropeptide_Release CGRP/Substance P Release Ca_influx->Neuropeptide_Release Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception PKA_PKC->TRPV1 Sensitization

Caption: TRPV1 activation by various stimuli leads to cation influx, neuronal depolarization, and pain signaling.

Experimental Framework for Characterizing (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride as a TRPV1 Antagonist

To empirically determine the mechanism of action of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a multi-tiered experimental approach is recommended. This approach progresses from direct assessment of channel interaction to the evaluation of its impact on downstream cellular events.

Direct Modulation of the TRPV1 Channel: Electrophysiological Studies

The gold standard for assessing direct interaction with an ion channel is the patch-clamp electrophysiology technique. This method allows for the precise measurement of ion flow through the channel in response to stimuli, providing unequivocal evidence of agonism or antagonism.

Objective: To determine if (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride directly inhibits capsaicin-induced currents in cells expressing the TRPV1 channel.

Cellular Model: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel are recommended.[13][14] These cell lines provide a robust and reproducible system for studying heterologously expressed ion channels.

  • Cell Preparation:

    • Plate TRPV1-expressing HEK293 or CHO cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with an external solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Pipette Preparation and Sealing:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

    • Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Procedure:

    • Record baseline current for 1-2 minutes.

    • Apply a known concentration of capsaicin (e.g., 1 µM) to elicit a robust inward current.

    • After the capsaicin-induced current reaches a stable plateau, co-apply (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride at increasing concentrations.

    • Wash out the compound and capsaicin to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak inward current in the presence of capsaicin alone and in the presence of capsaicin plus the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Construct a concentration-response curve and determine the IC50 value (the concentration at which 50% of the capsaicin-induced current is inhibited).

The following diagram outlines the experimental workflow for the patch-clamp assay.

Patch_Clamp_Workflow start Start cell_prep Plate TRPV1-expressing cells start->cell_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline capsaicin_app Apply Capsaicin baseline->capsaicin_app compound_app Co-apply Test Compound capsaicin_app->compound_app washout Washout compound_app->washout data_analysis Analyze Data (IC50) washout->data_analysis end End data_analysis->end

Caption: Workflow for whole-cell patch-clamp analysis of TRPV1 antagonism.

Functional Consequence of Channel Blockade: Intracellular Calcium Imaging

A key functional consequence of TRPV1 activation is a rapid and significant increase in intracellular calcium concentration.[15] Measuring changes in intracellular calcium provides a high-throughput method to assess the antagonistic activity of a compound.

Objective: To determine if (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride inhibits capsaicin-induced increases in intracellular calcium in a cell-based assay.

Cellular Model: As with electrophysiology, HEK293 or CHO cells stably expressing human TRPV1 are suitable. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express TRPV1, can provide a more physiologically relevant model.[8]

  • Cell Preparation:

    • Plate TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).[16][17][18] The buffer should also contain a non-ionic detergent like Pluronic F-127 to aid in dye solubilization and probenecid to prevent dye extrusion from the cells.[17]

    • Remove the culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

    • Record baseline fluorescence.

    • Inject a solution of capsaicin to stimulate the cells.

    • Continuously record the fluorescence signal for several minutes to capture the calcium transient.

  • Data Analysis:

    • For Fluo-4, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • For Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm).[16]

    • Normalize the response to the control (capsaicin alone).

    • Generate a concentration-response curve and calculate the IC50 value.

ParameterFura-2 AMFluo-4 AM
Measurement Type RatiometricSingle Wavelength
Excitation (nm) 340 / 380~494
Emission (nm) ~510~516
Advantage Less susceptible to artifacts from uneven dye loading and photobleaching.[16]Simpler workflow.
Disadvantage Requires a system capable of rapid wavelength switching.More sensitive to variations in dye concentration and cell thickness.
Downstream Signaling Events: Neuropeptide Release Assays

To further confirm the mechanism of action and its physiological relevance, it is crucial to investigate the effect of the compound on downstream signaling events, such as the release of neuropeptides from sensory neurons.

Objective: To determine if (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride inhibits capsaicin-induced release of CGRP and Substance P from primary sensory neurons.

Cellular Model: Primary cultures of dorsal root ganglion (DRG) neurons are the most appropriate model for this assay as they endogenously express and release these neuropeptides upon TRPV1 activation.[8][9]

  • DRG Neuron Culture:

    • Isolate DRGs from neonatal or adult rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).

    • Plate the neurons on coated coverslips or in multi-well plates and culture for several days to allow for neurite outgrowth.

  • Experimental Procedure:

    • Wash the cultured neurons with a balanced salt solution.

    • Pre-incubate the neurons with various concentrations of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride for 15-30 minutes.

    • Stimulate the cells with capsaicin (e.g., 1 µM) for a defined period (e.g., 10-15 minutes).

    • Collect the supernatant for neuropeptide measurement.

  • Neuropeptide Quantification:

    • Quantify the concentration of CGRP and Substance P in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Normalize the amount of released neuropeptide to the total protein content of the cells in each well.

    • Compare the amount of neuropeptide released in the presence of the test compound to the control (capsaicin alone).

    • Generate a concentration-response curve and determine the IC50 for the inhibition of neuropeptide release.

Conclusion and Future Directions

The structural features of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride strongly suggest its potential as a modulator of the TRPV1 channel. This technical guide has outlined a comprehensive and logical experimental workflow to rigorously test the hypothesis that this compound acts as a TRPV1 antagonist in cellular models. By employing a combination of patch-clamp electrophysiology, intracellular calcium imaging, and neuropeptide release assays, researchers can definitively characterize its mechanism of action.

Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo studies in animal models of pain and inflammation. The methodologies described herein are not only applicable to the characterization of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride but also serve as a robust platform for the screening and evaluation of other novel TRPV1 antagonists. The insights gained from such studies will be invaluable for the development of a new generation of analgesic and anti-inflammatory therapeutics.

References

  • Bhave, G., et al. (2002). Protein kinase A can modulate the spatial distribution of TRPV1 receptors. Journal of Biological Chemistry, 277(47), 45119-45126.
  • Meng, J., et al. (2009). Acid activation of Trpv1 leads to an up-regulation of calcitonin gene-related peptide expression in dorsal root ganglion neurons via the CaMK-CREB cascade: a potential mechanism of inflammatory pain. Journal of Neurochemistry, 109(3), 856-867.
  • Meng, J., et al. (2018). Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by rutaecarpine. Molecular Medicine Reports, 17(5), 6837-6844.
  • Xiao, Y., et al. (2022). The TCR signals and TRPV1-mediated increase in Ca²⁺ concentration and downstream Ca²⁺-dependent signaling in CD4⁺ T cells. Frontiers in Immunology, 13, 934574.
  • Ferrer-Montiel, A. (2016). TRPV1: A Target for Rational Drug Design. Molecules, 21(9), 1143.
  • Meng, J., et al. (2018). Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by rutaecarpine. PubMed, [Link]

  • Morales-Lázaro, S., & Rosenbaum, T. (2013). A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. Physiology News, (94), 26-29.
  • Marinelli, S., et al. (2022). Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease. Frontiers in Cellular Neuroscience, 16, 868478.
  • Lieu, T., et al. (2007). Substance P released by TRPV1-expressing neurons produces reactive oxygen species that mediate ethanol-induced gastric injury. American Journal of Physiology-Gastrointestinal and Liver Physiology, 293(2), G342-G352.
  • Meng, J., et al. (2009). Activation of TRPV1 mediates calcitonin gene-related peptide release, which excites trigeminal sensory neurons and is attenuated by a retargeted botulinum toxin with anti-nociceptive potential. The Journal of Neuroscience, 29(15), 4983-4992.
  • Molecular Devices. (n.d.). Validation of TRPV1 and ASIC1 ligand-gated ion channels using automated patch clamp and FLIPR with novel.
  • Marschall, E., et al. (2022). Nociception and pain in humans lacking a functional TRPV1 channel.
  • Meng, J., et al. (2009). Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential. Journal of Neuroscience, 29(15), 4983-4992.
  • Reilly, C. A., et al. (2005). TRPV1 antagonists elevate cell surface populations of receptor protein and exacerbate TRPV1-mediated toxicities in human lung epithelial cells. Toxicological Sciences, 89(1), 278-286.
  • B'SYS. (n.d.). CHO TRPV1 Cell Line.
  • Fischer, M. J. M., et al. (2022). Electrophysiological analysis of the TRPV1 N331K channel.
  • Startek, J. B., & Zimarino, V. (2019). Assay of TRPV1 Receptor Signaling. In TRP Channels (pp. 131-143). Humana, New York, NY.
  • Duan, G., et al. (2025). Optimization of automated patch-clamp technique and comparative analysis with manual patch-clamp: A case study on the TRPV1 channel. Journal of Chinese Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Wikipedia.
  • Abcam. (n.d.). Fura-2 AM imaging protocol. Abcam.
  • Fischer, M. J. M., et al. (2014). Direct evidence for functional TRPV1/TRPA1 heteromers. Pflügers Archiv-European Journal of Physiology, 466(12), 2229-2241.
  • Patsnap. (2024, June 21). What are TRPV1 antagonists and how do they work?.
  • Park, C. K., et al. (2014). Resolvin E1 inhibits substance P-induced potentiation of TRPV1 in primary sensory neurons.
  • BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay.
  • Rami, H. K., et al. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 14(14), 3631-3634.
  • Morales-Lázaro, S., & Rosenbaum, T. (2024). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 15, 1345422.
  • Thermo Fisher Scientific. (2013, October 30). Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.
  • Lee, B. J., et al. (2023). Mechanisms of TRPV1 antagonists in treating AD.
  • Franch, H. A., et al. (2008). Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption. American Journal of Physiology-Renal Physiology, 294(4), F891-F900.
  • Agilent Technologies. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
  • Stein, A. T., et al. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e09640.
  • Jan, C. R., et al. (1999). Multiple effects of 1-[beta-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride (SKF 96365) on Ca2+ signaling in MDCK cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 92-101.
  • Honore, P., et al. (2012). TRPV1 antagonists and chronic pain: beyond thermal perception. Pharmaceuticals, 5(2), 144-162.
  • Lee, J., et al. (2010). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Bioorganic & Medicinal Chemistry, 18(22), 8092-8105.
  • Lee, J., et al. (2010). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. PubMed.
  • Singh, B. B., et al. (2025). Differential Sensitivity of TRPC- and ORAI-Mediated Calcium Entries to 1‑[2-(4-Methoxyphenyl).
  • Hu, B., et al. (2004). NMDA and AMPA receptors mediate intracellular calcium increase in rat cortical astrocytes. Acta Pharmacologica Sinica, 25(6), 714-720.
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Protocols & Analytical Methods

Method

How to dissolve (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride for cell culture assays

Application Note: Preparation and Handling of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride for Cell Culture Assays Introduction & Chemical Context (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride for Cell Culture Assays

Introduction & Chemical Context

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 98799-37-2 or 854185-11-8) is a benzylamine derivative utilized in various preclinical in vitro models[1]. Proper dissolution and handling of small molecules are foundational to assay reproducibility.

Because this compound is synthesized as a hydrochloride (HCl) salt, it possesses distinct physicochemical advantages. The protonation of the primary amine to form the HCl salt significantly enhances the thermodynamic aqueous solubility of the otherwise hydrophobic isopropoxy-methoxybenzyl core[2]. However, despite its aqueous compatibility, selecting the correct primary solvent and properly calculating molarity are critical steps to prevent experimental artifacts.

The "Salt Form" Pitfall: Molarity Calculations

A common and critical error in in vitro pharmacology is calculating stock molarity using the free base molecular weight instead of the salt form molecular weight[3]. Failing to account for the mass of the hydrochloride molecule results in a ~16% deficit in actual compound concentration, which systematically skews dose-response curves and IC50 calculations.

Physicochemical Properties:

  • Free Base Formula: C₁₁H₁₇NO₂ (MW: 195.26 g/mol )

  • Hydrochloride Salt Formula: C₁₁H₁₇NO₂ • HCl (MW: 231.72 g/mol )

When weighing the powder, you must use 231.72 g/mol as the molecular weight.

Table 1: Reconstitution Mass/Volume Matrix (Targeting 1 mL Stock)

Target Master Stock Solvent Volume Mass of HCl Salt Required
10 mM 1.0 mL 2.32 mg
20 mM 1.0 mL 4.63 mg

| 50 mM | 1.0 mL | 11.59 mg |

Solvent Selection Strategy & Causality

The choice of solvent dictates the stability of the compound and the viability of the cell culture.

  • Dimethyl Sulfoxide (DMSO) - Recommended: DMSO is the gold standard for master stocks[4]. It prevents hydrolytic degradation during long-term storage, is inherently sterile (when purchased as cell-culture grade), and standardizes the vehicle control across broad screening panels.

  • Sterile ddH₂O or PBS - Specialized: Because it is an HCl salt, the compound can be dissolved directly into aqueous buffers[2]. This is strictly recommended only for acute experiments or when utilizing primary cell models (e.g., hepatocytes, stem cells) that exhibit extreme sensitivity to DMSO.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

This protocol is a self-validating system designed to ensure sterility and prevent degradation.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid hydrolysis and inaccurate mass measurements.

  • Reconstitution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to 2.32 mg of the compound.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes. Causality: Sonication mechanically disrupts intermolecular crystalline lattice forces without applying destructive thermal energy that could degrade the molecule.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear with no refractive micro-crystals.

  • Storage: Aliquot the stock into sterile, amber microcentrifuge tubes (50–100 µL per tube) and store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and drive compound precipitation[5].

Protocol B: Preparation of Aqueous Stock (If DMSO is contraindicated)
  • Reconstitution: Add 1.0 mL of sterile ddH₂O or PBS to 2.32 mg of the compound. Vortex and sonicate as described above.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filter. Causality: Unlike 100% DMSO, aqueous solutions are highly susceptible to microbial contamination and must be mechanically sterilized before introduction to cell cultures.

  • Storage: Aqueous stocks are prone to degradation over time. Use immediately or freeze aliquots at -80°C for no longer than 1 month.

Protocol C: Serial Dilution for Cell Treatment

To prevent solvent-induced cytotoxicity and off-target transcriptional effects, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) [5].

Table 2: Serial Dilution Workflow (Example: 10 µM Final Assay Concentration)

Step Source Material Diluent Resulting Concentration DMSO %
1 10 mM Master Stock N/A 10 mM 100%
2 10 µL of Step 1 990 µL Culture Media 100 µM (Intermediate) 1.0%

| 3 | 100 µL of Step 2 | 900 µL Culture Media | 10 µM (Final Assay) | 0.1% (Safe) |

Validation Checkpoint: After Step 3, visually inspect the final media under a microscope. Any turbidity indicates micro-precipitation (the "crashing out" of the compound), requiring a lower stock concentration or a more gradual intermediate dilution step.

Workflow Visualization

G Powder Compound Powder (HCl Salt) Decision Select Primary Solvent Powder->Decision DMSO Cell-Culture Grade DMSO (Recommended) Decision->DMSO Standard Water Sterile ddH2O / PBS (DMSO-Sensitive) Decision->Water Specialized StockD Prepare 10-50 mM Stock Vortex & Sonicate DMSO->StockD StockW Prepare 10-50 mM Stock Vortex & Sonicate Water->StockW Aliquot Aliquot & Store at -20°C or -80°C StockD->Aliquot Filter Filter Sterilize (0.22 µm) StockW->Filter Filter->Aliquot Dilution Dilute in Culture Media (Final DMSO ≤ 0.1%) Aliquot->Dilution Assay In Vitro Cell Culture Assay Dilution->Assay

Figure 1: Workflow for dissolving and handling the compound for in vitro assays.

References[1] BLD Pharm. "98799-37-2|(4-Isopropoxy-3-methoxyphenyl)methanamine". Available at:https://www.bldpharm.com[2] RSC Publishing. "Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts...". Available at: https://pubs.rsc.org[4] ResearchGate. "How to dissolve oxytetracycline in any solvent?". Available at: https://www.researchgate.net[3] Sigma-Aldrich. "LDN193189 hydrochloride 98 (HPLC) CAS 1062368-24-4". Available at: https://www.sigmaaldrich.com[5] STEMCELL Technologies. "Small Molecules". Available at: https://www.stemcell.com

Sources

Application

Application Note: HPLC Method Development and Validation for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Analyte Profiling (4-Isopropoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Analyte Profiling

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 854185-11-8) is a highly functionalized benzylamine derivative. It serves as a critical intermediate and building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel glucosylceramide synthase (GCS) inhibitors targeting neurological disorders[1].

From an analytical chromatography perspective, this compound presents a triad of challenges:

  • Salt Form Dynamics: As a hydrochloride salt, the compound dissociates entirely in aqueous mobile phases. The chromatographic behavior is therefore dictated exclusively by the free primary amine.

  • High Basicity (pKa ~9.5): The methanamine moiety is strongly basic. At neutral pH, it remains fully protonated, which traditionally leads to severe peak tailing on standard silica-based columns due to secondary electrostatic interactions with residual ionized silanols.

  • Moderate Hydrophobicity: The isopropoxy and methoxy substitutions on the aromatic ring provide sufficient hydrophobic character to make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the optimal separation mode, provided the basicity is chemically managed[2].

Chromatographic Rationale: The "Why" Behind the Method

To establish a self-validating, stability-indicating method, every parameter must be engineered to counteract the analyte's basic nature. Do not simply load this compound onto a legacy C18 column with a neutral water/methanol gradient; doing so will result in asymmetric, unquantifiable peaks.

Stationary Phase Selection

Standard C18 columns often fail for primary benzylamine derivatives due to uncontrolled ion-exchange interactions with the silica backbone[3]. We mandate the use of an end-capped, base-deactivated C18 column (e.g., Waters XBridge) or a mixed-mode column (e.g., Primesep A)[4]. End-capping chemically masks the active silanols, eliminating the "drag" effect that causes peak tailing.

Mobile Phase & pH Control

To achieve a Gaussian peak shape, the mobile phase pH must be at least 2 units below the analyte's pKa to ensure uniform protonation. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a dual mechanistic purpose:

  • pH Suppression: It lowers the mobile phase pH to ~2.0, fully protonating the primary amine and neutralizing acidic silanols on the stationary phase[3].

  • Ion-Pairing: The trifluoroacetate anion forms a neutral, transient ion-pair with the protonated amine, increasing its apparent hydrophobicity and improving retention on the hydrophobic C18 phase[5].

Detection Strategy

The aromatic ring, enriched by electron-donating alkoxy groups (isopropoxy and methoxy), exhibits strong UV absorbance. Photodiode Array (PDA) detection at 225 nm (for primary quantification) and 280 nm (for impurity profiling) ensures maximum sensitivity and allows for peak purity verification across the entire peak width[6].

HPLC_Workflow A 1. Analyte Profiling Basic Primary Amine (pKa ~9.5) Hydrochloride Salt B 2. Column Selection End-capped C18 or Mixed-Mode to minimize silanol interactions A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) for ion-pairing and silanol suppression B->C D 4. Detection Parameters UV Diode Array (225 nm & 280 nm) based on aromatic chromophores C->D E 5. Method Validation System Suitability, Linearity, Precision, and Accuracy (ICH Q2) D->E

Fig 1. Logical workflow for HPLC method development of basic amine salts.

Standardized HPLC Protocol

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): LC-MS Grade.

  • Trifluoroacetic Acid (TFA): HPLC Grade (Ampouled to prevent degradation).

  • Reference Standard: (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (Purity ≥ 99.0%).

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates while resisting high-pH/low-pH degradation.
Mobile Phase A 0.1% TFA in Water (v/v)Provides aqueous environment; pH ~2.0 suppresses silanols.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Eluting solvent; maintains constant TFA concentration during gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLBalances sensitivity without overloading the column capacity.
Detection UV PDA at 225 nm (Ref: 360 nm)Captures the primary π→π∗ transition of the substituted aromatic ring.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial focusing of the highly polar amine salt.
12.04060Linear ramp to elute the primary analyte and related impurities.
15.0595Column wash to remove highly hydrophobic late-eluters.
15.1955Return to initial conditions.
20.0955Re-equilibration (minimum 5 column volumes).
Step-by-Step Execution
  • Mobile Phase Preparation: Add exactly 1.0 mL of TFA to 1000 mL of Water (Phase A) and 1000 mL of ACN (Phase B). Sonicate for 10 minutes to degas. Caution: TFA is highly volatile; prepare in a fume hood.

  • Diluent Preparation: Mix Phase A and Phase B in a 95:5 (v/v) ratio. Crucial Step: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect," where a strong sample solvent causes the analyte band to broaden before it focuses on the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL working standard solution.

  • Sample Preparation: Weigh an equivalent amount of the sample, dissolve in diluent, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Interaction_Mech Analyte Protonated Amine (Analyte) C18 C18 Alkyl Chain (Stationary Phase) Analyte->C18 Hydrophobic Retention Silanol Residual Silanols (Support Matrix) Analyte->Silanol Electrostatic Tailing TFA Trifluoroacetic Acid (Mobile Phase Additive) TFA->Analyte Ion-Pairing TFA->Silanol pH Suppression

Fig 2. Chromatographic interaction mechanisms and TFA's role in tailing suppression.

System Suitability & Method Validation (Self-Validating System)

A method is only as reliable as its daily system suitability test (SST). Before analyzing unknown samples, inject the 100 µg/mL standard solution in six replicates. The system must pass the following acceptance criteria, which align with ICH Q2(R2) guidelines[6].

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.5 ± 0.2 minConfirms correct mobile phase composition and pump delivery.
Tailing Factor ( Tf​ ) 1.5Validates that silanol interactions are successfully suppressed by the TFA.
Theoretical Plates ( N ) 5,000Ensures column efficiency and proper mass transfer kinetics are maintained.
Injection Precision %RSD 2.0% (n=6)Verifies autosampler accuracy and baseline stability.
Validation Summary Expectations

When executing a full validation on this protocol, expect the following performance metrics based on the physicochemical properties of benzylamine derivatives[5]:

  • Linearity: R2≥0.999 over a range of 10 µg/mL to 150 µg/mL.

  • Accuracy (Recovery): 98.0% to 102.0% across three concentration levels.

  • Specificity: Peak purity angle < Peak purity threshold (via PDA), ensuring no co-elution of synthesis byproducts (e.g., unreacted 4-isopropoxy-3-methoxybenzaldehyde).

References

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column SIELC Technologies URL:[Link][3][4]

  • Novel compounds having inhibitory activity against glucosylceramide synthase or pharmaceutically acceptable salt thereof Google Patents (US20240262819A1) URL:[1]

  • Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties: Evaluation on Glioma Cells PubMed Central (PMC) URL:[Link][2]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS ResearchGate URL:[Link][6]

Sources

Method

Application Note: Elucidation of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride Structure by ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a detailed guide to the characterization of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the characterization of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published spectral data for this specific compound, this document combines established NMR theory with data from structurally analogous compounds to predict and interpret the chemical shifts. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure high-quality, reproducible results for researchers in drug development and organic synthesis.

Introduction

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative. As with many compounds in pharmaceutical and chemical research, unambiguous structural confirmation is a critical step in the synthesis and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution[1][2]. This guide presents a comprehensive approach to obtaining and interpreting the ¹H and ¹³C NMR spectra of this target molecule.

The hydrochloride salt form of an amine can significantly influence the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the protonated ammonium group (-CH₂NH₃⁺). This effect, along with the electronic contributions of the isopropoxy and methoxy substituents on the aromatic ring, will be discussed in the spectral analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra[1][2]. The following protocol is designed to yield a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution[1][3].

Materials:

  • (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., a small plug of glass wool in the pipette)[4][5]

Protocol:

  • Weighing the Sample:

    • For ¹H NMR, weigh 2-5 mg of the compound.

    • For ¹³C NMR, a higher concentration is typically required; weigh 15-30 mg of the compound[1][3].

  • Solvent Selection: The choice of deuterated solvent is critical. D₂O is a good choice for hydrochloride salts due to their high polarity. Methanol-d₄ is another common option. The solvent should be chosen based on the solubility of the compound and its non-interference with the signals of interest[2].

  • Dissolution:

    • Transfer the weighed sample to a small, clean, and dry vial[3].

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex or swirl the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette[4][5].

    • Draw the sample solution into the pipette.

    • Carefully transfer the filtered solution into a clean, unscratched NMR tube to a height of about 4-5 cm[4]. This filtration step removes any suspended particles that can interfere with the magnetic field homogeneity and degrade the quality of the spectrum[3][4].

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Prep cluster_prep Sample Preparation weigh 1. Weigh Sample (2-5 mg for ¹H, 15-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve In clean vial filter 3. Filter through Glass Wool Plug dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates cap 5. Cap and Label transfer->cap

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: D₂O or CD₃OD

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: D₂O or CD₃OD

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Pulse Program: Proton-decoupled

Results and Discussion: Spectral Interpretation

The structure of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is shown below, with atoms numbered for the purpose of NMR assignment.

Caption: Structure of (4-Isopropoxy-3-methoxyphenyl)methanamine.

Predicted ¹H NMR Chemical Shifts

The proton chemical shifts are influenced by the electron-donating effects of the isopropoxy and methoxy groups and the electron-withdrawing effect of the protonated aminomethyl group.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.1dJ ≈ 2 HzOrtho to the aminomethyl group and meta to the methoxy group. Expected to be a doublet due to coupling with H-6.
H-5~6.9dJ ≈ 8 HzOrtho to the isopropoxy group and meta to the aminomethyl group. Expected to be a doublet due to coupling with H-6.
H-6~7.0ddJ ≈ 8, 2 HzOrtho to both the methoxy and aminomethyl groups. Coupled to both H-2 and H-5, resulting in a doublet of doublets.
H-7 (-CH₂-)~4.0s-Benzylic protons adjacent to the electron-withdrawing NH₃⁺ group, leading to a significant downfield shift. Appears as a singlet as there are no adjacent protons.
H-8 (-CH-)~4.6septetJ ≈ 6 HzMethine proton of the isopropoxy group. The septet arises from coupling to the six equivalent methyl protons (H-9, H-10).
H-9, H-10 (-CH₃)~1.3dJ ≈ 6 HzThe six equivalent methyl protons of the isopropoxy group, coupled to the methine proton (H-8).
H-11 (-OCH₃)~3.8s-Methoxy protons, appearing as a sharp singlet in a typical region for aryl methoxy groups.
-NH₃⁺~8.0-9.0br s-Protons on the nitrogen are acidic and exchange with the solvent, leading to a broad singlet. The exact shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Chemical Shifts

The carbon chemical shifts are sensitive to the electronic environment. The oxygen-substituted aromatic carbons will be significantly downfield, while the aliphatic carbons will be upfield.

Carbon AssignmentPredicted δ (ppm)Rationale
C-1~128Aromatic carbon bearing the aminomethyl group. Its shift is influenced by all three substituents.
C-2~114Aromatic carbon ortho to the aminomethyl group. Shielded by the para-isopropoxy group.
C-3 (-OCH₃)~149Aromatic carbon attached to the methoxy group. Deshielded by the oxygen atom.
C-4 (-OCH(CH₃)₂)~150Aromatic carbon attached to the isopropoxy group. Deshielded by the oxygen atom.
C-5~116Aromatic carbon ortho to the isopropoxy group. Shielded by the oxygen.
C-6~122Aromatic carbon ortho to the methoxy group and meta to the isopropoxy group.
C-7 (-CH₂-)~42Benzylic carbon adjacent to the protonated nitrogen.
C-8 (-CH-)~71Methine carbon of the isopropoxy group, deshielded by the adjacent oxygen.
C-9, C-10 (-CH₃)~22Methyl carbons of the isopropoxy group.
C-11 (-OCH₃)~56Methoxy carbon. The chemical shift for aryl methoxy carbons is typically in this region[6][7].

Conclusion

This application note outlines the necessary protocols for the successful acquisition and interpretation of ¹H and ¹³C NMR spectra for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. By following the detailed sample preparation guidelines, researchers can obtain high-resolution spectra. The provided analysis, based on established principles of NMR spectroscopy, serves as a robust framework for the structural verification of this compound and its analogues. The predicted chemical shifts offer a reliable reference for scientists working on the synthesis and characterization of novel pharmaceutical intermediates.

References

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. ACS Division of Organic Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Faria, M. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

  • Agrawal, P. K. (Ed.). (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Magnetic Resonance in Chemistry, 18(6). [Link]

Sources

Application

Preparation of standard stock solutions with (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Application Note & Protocol Title: Preparation of High-Purity Standard Stock and Working Solutions of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride for Analytical and Pre-clinical Research Abstract This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Preparation of High-Purity Standard Stock and Working Solutions of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride for Analytical and Pre-clinical Research

Abstract This document provides a comprehensive, field-proven guide for the accurate and repeatable preparation of standard stock and working solutions of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS No: 854185-11-8). Adherence to this protocol is critical for ensuring the integrity of downstream applications, including but not limited to, analytical method development, pharmacokinetic studies, and in vitro pharmacological screening. The methodologies detailed herein are designed to establish a self-validating system, emphasizing scientific causality, metrological traceability, and stringent quality control.

Compound Overview: Chemical and Physical Properties

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a primary amine salt. Understanding its fundamental properties is a prerequisite for its accurate handling and solution preparation.

PropertyValueSource
Synonym(s) (4-isopropoxy-3-methoxybenzyl)amine hydrochloride
CAS Number 854185-11-8
Molecular Formula C₁₁H₁₇NO₂ · HCl
Molecular Weight 231.72 g/mol
Physical Form Solid, powder[1]
Purity (Typical) ≥95%
Storage Room Temperature

Scientist's Note: The hydrochloride salt form is intentionally designed to enhance the aqueous solubility and stability of the parent amine. However, the actual purity of the starting material must be documented from the Certificate of Analysis (CoA) and factored into all concentration calculations for the highest accuracy.

Foundational Principles of Standard Solution Preparation

The reliability of any quantitative analysis is fundamentally dependent on the accuracy of the reference standards used for calibration.[2] The preparation of a standard solution from a solid material, as described here, is a primary laboratory operation governed by two core principles:

  • Gravimetric Accuracy: The precise measurement of the solute's mass using a calibrated analytical balance.

  • Volumetric Precision: The use of Class A calibrated volumetric glassware to contain a highly accurate final solution volume.[2]

This protocol employs the direct weighing method, which is the foundational technique for creating a primary stock solution from a pure solid.[3][4] This stock solution then serves as the traceable source for creating lower-concentration working solutions via serial dilution.[2][4]

Critical Health and Safety Precautions

Prior to handling, all personnel must review the manufacturer-provided Safety Data Sheet (SDS) for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. While specific data for this compound is limited, related amine hydrochlorides can be hazardous.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.

  • Engineering Controls: Handle the solid powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Equipment

  • (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (≥95% purity)

  • Calibrated analytical balance (readability ±0.1 mg or better)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes (various sizes) and pipette controller

  • Spatula and weigh paper/weigh boat

  • Beakers (50 mL, 100 mL)

  • Wash bottle with selected solvent

  • Ultrasonic bath (sonicator)

  • Parafilm® or flask stoppers

  • Amber glass vials for storage

  • Labeling materials

Solvents (Select one, see Protocol 5.1):

  • Deionized (DI) Water, ASTM Type I

  • Methanol (HPLC Grade or higher)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol details the preparation of 10 mL of a 1.0 mg/mL stock solution. This concentration is a common starting point for subsequent dilutions used in analytical calibration curves.[8][9]

Selection and Rationale of Solvent

The choice of solvent is the most critical variable. As a hydrochloride salt, the compound is expected to be soluble in polar solvents.

  • Deionized Water: The preferred solvent for aqueous-based biological assays. The hydrochloride salt form is designed to facilitate solubility in water.

  • Methanol: A suitable alternative for analytical techniques like HPLC or LC/MS where an organic solvent is miscible with the mobile phase.

  • DMSO: An excellent solubilizing agent for long-term storage of compounds, particularly if initial solubility in water or methanol is limited.[10] However, DMSO can have effects in biological assays and may be incompatible with some analytical methods.[10]

Trustworthiness Check (Mandatory): Before committing the full mass of the compound, perform a small-scale solubility test. Add a few crystals to ~100 µL of the intended solvent in a microfuge tube and vortex. If it dissolves completely, proceed. If not, consider an alternative solvent or the use of sonication.

Gravimetric Calculation

To prepare 10 mL of a 1.0 mg/mL solution, the required mass is calculated as follows:

  • Formula: Mass (mg) = Desired Concentration (mg/mL) × Final Volume (mL)

  • Calculation: Mass = 1.0 mg/mL × 10.0 mL = 10.0 mg

Step-by-Step Weighing and Dissolution Protocol
  • Tare Balance: Place a clean, static-free weigh boat on the calibrated analytical balance and tare the mass to zero.

  • Weigh Compound: Carefully weigh exactly 10.0 mg of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride into the weigh boat. Record the actual mass to four decimal places (e.g., 10.04 mg).

    • Rationale: Recording the exact mass allows for the calculation of the true concentration, which is essential for metrological traceability.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weigh boat to dislodge any remaining powder.

  • Rinse and Transfer: Using a wash bottle with the selected solvent, rinse the weigh boat 2-3 times, transferring each rinse into the volumetric flask. This ensures no material is lost.[4]

  • Initial Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently to dissolve the majority of the solid.

  • Sonication (If Necessary): If the compound does not dissolve readily, cap the flask and place it in an ultrasonic bath for 5-10 minutes.

    • Rationale: Sonication uses high-frequency sound waves to create cavitation, which agitates the solvent and breaks apart solid particles, accelerating dissolution without requiring heat that might degrade the compound.

  • Equilibration: Allow the flask to return to room temperature if sonication was used.

    • Rationale: Volumetric flasks are calibrated at a specific temperature (usually 20 °C). A warm solution will have a larger volume, leading to a concentration error upon cooling.

  • Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

Workflow for Primary Stock Solution Preparation

G cluster_prep Gravimetric & Volumetric Steps cluster_qc QC & Storage start 1. Calculate Mass (10.0 mg for 10 mL @ 1 mg/mL) weigh 2. Accurately Weigh Compound (e.g., 10.04 mg) start->weigh Calibrated Balance transfer 3. Quantitative Transfer to 10 mL Volumetric Flask weigh->transfer Rinse Weigh Boat dissolve 4. Add Solvent to ~50% & Swirl to Dissolve transfer->dissolve qsp 5. Dilute to Final Volume (Meniscus on Mark) dissolve->qsp Equilibrate to RT mix 6. Cap and Invert 15-20x for Homogeneity qsp->mix labeling 7. Label Solution (Name, Conc., Date, Solvent) mix->labeling storage 8. Store in Amber Vial at Recommended Temperature labeling->storage

Caption: Workflow for preparing a primary stock solution.

Protocol: Preparation of Working Solutions (Serial Dilution)

Working solutions are prepared by accurately diluting the primary stock solution. This example demonstrates the preparation of a 5-point calibration curve from 1 µg/mL to 100 µg/mL.

Dilution Calculation

The universally applied formula for dilution calculations is C₁V₁ = C₂V₂ .[3]

  • C₁: Concentration of the stock solution (1.0 mg/mL = 1000 µg/mL)

  • V₁: Volume of the stock solution to be transferred (the unknown)

  • C₂: Desired concentration of the working solution

  • V₂: Final volume of the working solution

Step-by-Step Serial Dilution Protocol
  • Prepare Dilution Series: Label five 10 mL Class A volumetric flasks from "WS1" to "WS5".

  • Calculate Volumes: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed for each working standard. An example is shown in the table below.

  • Transfer Stock: Using a calibrated Class A volumetric pipette, transfer the calculated volume of the stock solution into the corresponding volumetric flask.

    • Scientist's Note: For preparing a series, it is often most efficient to create an intermediate stock (e.g., 100 µg/mL) and then use that for subsequent dilutions to minimize potential errors from pipetting very small volumes.

  • Dilute and Homogenize: Dilute each flask to the 10 mL calibration mark with the same solvent used for the stock solution. Cap and invert 15-20 times to mix thoroughly.

Example Serial Dilution Scheme (Final Volume 10 mL)

Working Solution IDTarget Conc. (C₂)Stock Solution UsedStock Conc. (C₁)Volume to Transfer (V₁)
WS1100 µg/mLPrimary Stock1000 µg/mL1.0 mL
WS250 µg/mLPrimary Stock1000 µg/mL0.5 mL
WS310 µg/mLWS1100 µg/mL1.0 mL
WS45 µg/mLWS1100 µg/mL0.5 mL
WS51 µg/mLWS310 µg/mL1.0 mL
Serial Dilution Workflow Diagram

G cluster_ws1 Working Standard 1 cluster_ws2 Working Standards 2-5 stock Primary Stock 1000 µg/mL ws1 WS1 100 µg/mL stock->ws1 1.0 mL into 10 mL ws3 WS3 10 µg/mL ws1->ws3 1.0 mL into 10 mL ws5 WS5 1 µg/mL ws3->ws5 1.0 mL into 10 mL

Caption: Example serial dilution cascade from a primary stock.

Stability, Storage, and Labeling

  • Labeling: Immediately label all solutions with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

  • Storage: Unless stability data indicates otherwise, store stock solutions in amber glass vials at 2-8°C to minimize solvent evaporation and protect from light. Aqueous solutions should not be stored for more than a day unless stability has been verified.[10] DMSO stocks are often stable for longer periods when stored at -20°C.

  • Stability: The stability of the compound in the chosen solvent is unknown. It is best practice to prepare fresh working solutions from the stock solution daily.[2] For long-term projects, a stability study should be performed by analyzing the solution at set time points and comparing the results to the initial value.

Quality Control and Solution Verification

A protocol is only trustworthy if it is self-validating. To ensure the accuracy of your prepared standards:

  • Independent Verification: Have a second analyst independently prepare a stock solution from the same starting material. The two stocks should yield results within a narrow margin of error (e.g., <2%) when analyzed.

  • Analytical Check: If an established analytical method (e.g., HPLC-UV, LC/MS) exists, inject the highest and lowest concentration standards. The response should be linear and fall within expected ranges.[8][9]

  • Documentation: Maintain a detailed logbook for all standard preparations, including the raw weight, lot number of the compound, solvent details, and final calculated concentrations.

Conclusion

The preparation of accurate standard solutions is a foundational skill that directly impacts data quality and reproducibility. By combining meticulous gravimetric and volumetric techniques with an understanding of the chemical principles and a robust quality control process, researchers can ensure the integrity of their experimental results when working with (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.

References

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Available at: [Link][3]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link][4]

  • Pharmaguideline. (2010). Preparation of Standard Solutions. Available at: [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link][2]

  • Dairy Knowledge Portal. (n.d.). Preparation of standard solutions. Available at: [Link][11]

  • MP Biomedicals. (2017). Safety Data Sheet - Methoxyphenamine Hydrochloride. Available at: [Link][6]

  • PubChemLite. (n.d.). (4-(benzyloxy)-3-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link][8]

Sources

Method

Application Note: Conjugation Techniques for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthetic vectorization, pharmacophore integration, and self-validating bioconjugation protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthetic vectorization, pharmacophore integration, and self-validating bioconjugation protocols.

Introduction & Scientific Rationale

In modern drug discovery, the rational design of small molecules often relies on the incorporation of "privileged scaffolds"—molecular motifs that consistently exhibit high-affinity binding across diverse biological targets. The 3-methoxy-4-isopropoxyphenyl moiety is a prime example of such a scaffold. It is heavily utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors, Liver X Receptor (LXR) agonists[1], and anti-inflammatory chalcone derivatives[2]. Furthermore, its inclusion in hydrazide derivatives has been explored for therapeutic agents targeting thrombus formation[3].

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride serves as a highly versatile building block for introducing this pharmacophore into New Chemical Entities (NCEs). As a primary benzylamine, it acts as a potent nucleophile, allowing for rapid and divergent vectorization via amide couplings, reductive aminations, and urea formations.

Physicochemical Properties

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in organic solvents and its pharmacokinetic contribution to the final drug candidate.

PropertyValueImplication for Synthesis & Drug Design
Chemical Name (4-Isopropoxy-3-methoxyphenyl)methanamine HClPrimary amine; highly reactive nucleophile.
CAS Number 854185-11-8 (HCl salt)[4]Commercially available as a stable, crystalline salt.
Molecular Weight 231.72 g/mol [4]Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C11H18ClNO2[4]Contains hydrogen bond acceptors (ethers) and donors (amine).
LogP (Estimated) ~1.8 - 2.2 (Free base)Lipophilic enough for membrane permeability, but maintains aqueous solubility.
pKa (Conjugate Acid) ~9.2 - 9.5Requires a tertiary amine base (e.g., DIPEA) to liberate the free base in organic solvents.

Divergent Vectorization Workflow

The primary amine handle allows medicinal chemists to branch out into multiple structural classes. The following diagram illustrates the synthetic decision tree for utilizing this compound in library generation.

G Start (4-Isopropoxy-3-methoxyphenyl) methanamine HCl Amide Amide Coupling (HATU, DIPEA) Start->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm R-CHO Urea Urea Formation (Isocyanates) Start->Urea R-NCO Target1 Targeted Covalent Inhibitors Amide->Target1 Target3 PROTAC Linker Assembly Amide->Target3 Target2 PDE4 / LXR Agonist Libraries RedAm->Target2 Urea->Target2

Fig 1. Divergent vectorization workflow for (4-Isopropoxy-3-methoxyphenyl)methanamine.

Core Conjugation Strategies: Causality & Logic

As a Senior Application Scientist, I emphasize that successful library generation is not just about following a recipe; it is about understanding the thermodynamics and kinetics of the chosen reagents.

Amide Coupling: Why HATU over EDC/NHS?

While EDC/NHS is a staple in aqueous bioconjugation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the superior choice for organic phase drug discovery.

  • Causality: The 3-methoxy-4-isopropoxyphenyl ring is electron-donating, making the benzylic amine highly nucleophilic. However, if the target carboxylic acid is sterically hindered, standard carbodiimides (like EDC) suffer from slow kinetics, leading to potential racemization of chiral centers. HATU generates an active HOAt ester, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the nucleophilic attack, ensuring >95% conversion in under an hour while suppressing epimerization.

Reductive Amination: Why NaBH(OAc)3?

When synthesizing secondary amine libraries (e.g., for PROTAC linker attachments), Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice.

  • Causality: The formation of the intermediate imine requires a slightly acidic environment (pH 4-5). NaBH(OAc)3 is a mild reducing agent that is stable in weakly acidic conditions and does not prematurely reduce the starting aldehyde or ketone. This ensures that reduction only occurs after the imine has fully formed, preventing the accumulation of unreacted alcohol byproducts.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They include built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding correctly before moving to the next step, thereby saving time and valuable building blocks.

Protocol A: High-Throughput Amide Coupling (HATU/DIPEA)

Objective: Conjugate (4-Isopropoxy-3-methoxyphenyl)methanamine HCl to a diverse array of carboxylic acids for library screening.

Reagents & Stoichiometry:

  • Carboxylic Acid (Target): 1.0 eq

  • (4-Isopropoxy-3-methoxyphenyl)methanamine HCl: 1.1 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add 1.5 eq of DIPEA. Stir at room temperature for 10 minutes.

    • Mechanistic Note: This step forms the highly reactive HOAt ester. The solution will typically turn a faint yellow.

  • Amine Liberation & Addition: In a separate vial, suspend the amine HCl salt (1.1 eq) in DMF and add the remaining 1.5 eq of DIPEA.

    • Causality: The HCl salt must be neutralized to liberate the free amine. If this is not done, the nucleophilic attack will fail.

  • Coupling: Add the free amine solution to the pre-activated acid. Stir at room temperature for 1 hour.

  • Validation Checkpoint (In-Process QC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain the plate with Ninhydrin solution and heat.

    • Self-Validation: The complete disappearance of the dark purple spot (primary amine) and the emergence of a UV-active, Ninhydrin-negative spot confirms successful amide formation.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination for Secondary Amine Libraries

Objective: Synthesize secondary amines by reacting the building block with functionalized aldehydes.

Reagents & Stoichiometry:

  • (4-Isopropoxy-3-methoxyphenyl)methanamine HCl: 1.0 eq

  • Target Aldehyde: 1.05 eq

  • DIPEA: 1.0 eq (strictly to neutralize the HCl salt)

  • NaBH(OAc)3: 1.5 eq

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: Combine the amine HCl salt (1.0 eq), DIPEA (1.0 eq), and the aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours.

    • Mechanistic Note: Do not add the reducing agent yet. Allowing the imine to form completely prevents the aldehyde from being reduced to a primary alcohol.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion. The reaction is mildly exothermic. Stir for an additional 4-12 hours at room temperature.

  • Validation Checkpoint (In-Process QC): Analyze the reaction via LC-MS.

    • Self-Validation: Look for the complete disappearance of the aldehyde peak and the appearance of the product mass [M+H]+ . Because secondary amines ionize exceptionally well in positive ESI, the product peak should dominate the Total Ion Chromatogram (TIC).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 and stirring vigorously for 15 minutes to destroy excess borohydride. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate.

References

  • Guidechem. "CAS 854185-11-8 ARONIS023326 | Products & Prices & Suppliers." Guidechem Chemical Database.
  • Radboud University Repository. "Balancing metabolism in genetic and drug-induced energy deficiencies." Radboudumc.
  • Elsevier (Journal of Molecular Structure). "Crystal structures, Hirshfeld surface analysis and PIXEL calculations of two chalcone derivatives, containing isopropoxy substituents: Importance of dispersion energy." DOI.org.
  • Google Patents. "US20080132507A1 - Hydrazide Derivatives." Google Patents Database.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride solubility issues in DMSO

Introduction This guide provides in-depth troubleshooting for researchers encountering solubility challenges with (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride in Dimethyl Sulfoxide (DMSO). As an amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth troubleshooting for researchers encountering solubility challenges with (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride in Dimethyl Sulfoxide (DMSO). As an amine hydrochloride salt, this compound's solubility is governed by a delicate balance between the polarity of the salt form and the organic nature of the parent molecule. DMSO is a powerful, polar aprotic solvent, yet issues can arise from factors including crystal lattice energy, solvent purity, and handling procedures.[1][2] This document offers a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is not dissolving in 100% DMSO at my target concentration. What are the immediate steps I should take?

A: When initial dissolution fails, it's crucial to systematically verify your foundational parameters before employing more aggressive methods.

  • Confirm Compound Identity and Purity: Ensure the correct compound is being used and check the Certificate of Analysis (CoA) for purity specifications. Impurities can significantly alter solubility characteristics.

  • Verify Solvent Quality: Use only high-purity, anhydrous (or low water content) DMSO. DMSO is highly hygroscopic; absorbed atmospheric moisture can drastically reduce the solubility of many organic compounds.[3] It is recommended to use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been blanketed with an inert gas like argon or nitrogen.

  • Mechanical Agitation: Simple inversion or swirling is often insufficient. Vigorous vortexing for several minutes is the first step. If solids remain, proceed to sonication.

  • Sonication: A bath sonicator can provide the necessary energy to break up solid aggregates and overcome the crystal lattice energy of the salt. Sonicate the sample in 5-10 minute intervals, checking for dissolution visually. This method introduces localized energy without significant bulk heating, which helps to prevent thermal degradation.

Q2: After trying sonication, I still see particulate. Is it safe to heat the sample to force it into solution?

A: Gentle heating can be an effective strategy, but it must be approached with caution as it can risk thermal degradation of your compound or the solvent.

  • Causality: Heating increases the kinetic energy of the system, which can help overcome the intermolecular forces within the crystal lattice, leading to increased solubility.[4][5] Most dissolution processes are endothermic, meaning solubility increases with temperature.[5]

  • Recommended Protocol: Warm the sample in a water bath set to a modest temperature (e.g., 30-40°C). Do not use a hot plate, as this can cause localized overheating. Agitate the sample intermittently while warming.

  • Critical Caveat: Once the compound dissolves with heat, allow it to cool slowly to room temperature. Observe carefully to see if it remains in solution. Many compounds that require heat to dissolve will form a supersaturated solution that is prone to crashing out of solution upon cooling or over time.[3] If precipitation occurs, the chosen concentration is likely above the thermodynamic solubility limit at room temperature.

Q3: Why is this hydrochloride salt, which is ionic, struggling to dissolve in a polar solvent like DMSO?

A: This is a common and important question. The answer lies in the competition between crystal lattice energy and solvation energy, and the dual nature of the molecule itself.

  • Crystal Lattice Energy: As a salt, the compound exists in a stable crystalline lattice. For dissolution to occur, the energy released when DMSO molecules solvate the individual ions must be sufficient to overcome this strong lattice energy. If the lattice energy is exceptionally high, even a powerful solvent like DMSO may not be able to disrupt it effectively.[6]

  • Molecular Structure: While the amine hydrochloride group is polar and ionic, the "(4-Isopropoxy-3-methoxyphenyl)methyl" portion of the molecule is significantly non-polar and lipophilic. DMSO is a polar aprotic solvent, excellent at solvating cations, but its interaction with the bulky, non-polar part of the molecule might be less favorable compared to other solvents. The overall solubility is a result of the balance between these interactions.

  • Salt vs. Free Amine: Hydrochloride salts are specifically created to enhance the aqueous (water) solubility of a parent amine.[7][8] This modification, however, does not guarantee increased solubility in all organic solvents. In some cases, the free amine form of the compound may be more soluble in 100% DMSO than the hydrochloride salt due to the absence of the high lattice energy.

Q4: My compound dissolved perfectly at first, but after a few days at room temperature or a freeze-thaw cycle, I see crystals. What is happening?

A: This phenomenon points to either a kinetically-trapped supersaturated solution or changes in the solvent environment over time.

  • Supersaturation and Crystallization: You may have initially created a supersaturated solution, especially if heat was used. Over time, the system seeks its lowest energy state, which leads to crystallization of the excess solute. Once a compound crystallizes from DMSO, it is often in a more stable, lower-energy polymorphic form that is significantly harder to redissolve.

  • Water Absorption: As mentioned, DMSO readily absorbs water from the atmosphere. The presence of even small amounts of water can create a co-solvent system where your compound is less soluble, leading to precipitation.[3]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote precipitation. As the DMSO begins to freeze, the concentration of the dissolved compound in the remaining liquid phase increases, which can force it out of solution.[3][9]

Q5: Are there any chemical stability or compatibility issues between an amine hydrochloride and DMSO?

A: Under standard storage and handling conditions (room temperature, protected from light), significant degradation is unlikely but possible, particularly under acidic conditions.

  • DMSO Degradation: While DMSO is generally stable, it can decompose under strongly acidic conditions, especially when heated.[10][11] As a hydrochloride salt, your compound could create a mildly acidic environment in the solution, potentially leading to the formation of trace degradation products like dimethyl sulfide over long periods or if heated.[10]

  • Compound Stability: You should consult the supplier's stability data for your specific compound. The presence of the isopropoxy and methoxy groups on the phenyl ring are generally stable, but the overall stability in an acidic DMSO solution should be considered, especially for long-term storage.

Troubleshooting Workflows and Protocols

Visual Troubleshooting Guide

This flowchart provides a logical path for addressing solubility issues.

G cluster_0 Start: Solubility Issue cluster_1 Level 1: Basic Intervention cluster_2 Level 2: Advanced Intervention cluster_3 Level 3: Chemical Modification cluster_4 Resolution A Compound fails to dissolve in 100% DMSO B 1. Verify Compound Purity & Solvent Quality (Anhydrous) 2. Vortex vigorously (5 min) 3. Sonicate in bath (15-30 min) A->B C Is solution clear? B->C D Warm gently (30-40°C) with agitation C->D No H Success: Solution is ready for use. Store properly (desiccated, inert gas). C->H Yes E Does it dissolve? Does it stay dissolved upon cooling? D->E F Consider Co-Solvents: - Try 9:1 DMSO:Water - Try 9:1 DMSO:Ethanol E->F No E->H Yes F->C Re-assess G For organic reactions (non-aqueous assays): Convert to Free Amine (See Protocol 3) F->G Alternative Path I Issue Persists: The compound may be insoluble at this concentration under these conditions. Re-evaluate required concentration. F->I If still insoluble G->C G->I If conversion fails

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Standard Solubilization Protocol
  • Weigh the required amount of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Cap the vial tightly and vortex vigorously for at least 2-3 minutes.

  • Visually inspect for undissolved solid against a dark background.

  • If solid remains, place the vial in a bath sonicator and sonicate for 15-30 minutes. Check periodically.

  • Once a clear solution is obtained, it is ready for use. For storage, flush the vial with argon or nitrogen and store in a desiccator to prevent moisture uptake.

Protocol 2: Using Co-solvents to Enhance Solubility

If 100% DMSO fails, a co-solvent system can sometimes improve solubility. Amine hydrochloride salts can, in some cases, have improved solubility in a mixed solvent system.[9]

  • Prepare a 9:1 (v/v) stock solution of DMSO:Water or DMSO:Ethanol.

  • Attempt to dissolve the compound in this co-solvent mixture using the steps outlined in Protocol 1 .

  • Rationale: The addition of a small amount of a protic solvent like water or ethanol can improve the solvation of the ionic hydrochloride portion of the molecule, potentially increasing overall solubility. However, be aware that for many typical organic compounds, adding water to DMSO decreases solubility.[3] This approach is empirical and should be tested on a small scale first.

Protocol 3: In-situ Conversion to Free Amine (for non-aqueous applications)

This protocol is intended for situations where the free amine is required for an organic reaction and is not suitable for direct use in most biological assays without further purification. The free amine is less polar and often more soluble in organic solvents.[12]

G HCl_Salt Amine Hydrochloride Salt (R-NH3+ Cl-) Poorly soluble in some organic solvents Base + Tertiary Amine Base (e.g., TEA, DIPEA) (in organic solvent) Free_Amine Free Amine (R-NH2) More soluble in organic solvents Base->Free_Amine Salt_Byproduct + Tertiary Amine Salt (e.g., TEA·HCl) Often precipitates

Caption: Conversion of HCl salt to its free amine form.

  • Suspend (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (1 equivalent) in an anhydrous organic solvent (e.g., Dichloromethane, THF).

  • Under an inert atmosphere (e.g., argon), cool the suspension to 0°C.

  • Add a tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).

  • Stir the mixture at 0°C for 15-30 minutes. The solid hydrochloride salt should react and dissolve as the free amine is formed.[12] A new precipitate, the hydrochloride salt of the tertiary amine, may form.[12]

  • The resulting solution containing the free amine can be used for subsequent reaction steps, or the precipitated salt can be removed by filtration.

Summary of Troubleshooting Strategies

StrategyPrincipleProsConsBest For
Vortexing/Sonication Provides mechanical/energy input to break the crystal lattice.Simple, fast, low risk of degradation.May be insufficient for highly insoluble compounds.First-line approach for all situations.
Gentle Warming Increases kinetic energy and solubility.[5]Can significantly increase solubility.Risk of compound/solvent degradation; may form unstable supersaturated solutions.When sonication fails and a higher concentration is essential.
Co-solvents (e.g., DMSO/H₂O) Alters the polarity of the solvent system to better match solute.Can sometimes improve solubility of salts.[9]Can also decrease solubility; may affect downstream assays.Empirical testing when 100% DMSO is ineffective.
Conversion to Free Amine Removes the ionic salt to increase solubility in organic media.[12]Drastically improves solubility in many organic solvents.Chemically alters the compound; not suitable for direct use in most biological assays; requires anhydrous conditions.Organic synthesis or when the free base form is explicitly needed.

References

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Retrieved from [Link]

  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Toray Fine Chemicals Co., Ltd. (n.d.). DMSO | Technologies and Products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This guide is designed to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My O-isopropylation of vanillin has a low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in the O-isopropylation of vanillin to form 4-isopropoxy-3-methoxybenzaldehyde is a common issue. The primary causes often relate to incomplete reaction or side reactions. Here’s a breakdown of potential issues and how to address them:

  • Inadequate Base: The Williamson ether synthesis requires a base strong enough to deprotonate the phenolic hydroxyl group of vanillin.

    • Solution: Ensure you are using a sufficiently strong and dry base. While potassium carbonate (K₂CO₃) is commonly used, you may need to use a stronger base like sodium hydride (NaH) if you are still facing issues. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.[1]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions could occur at higher temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to 60-80°C.[1] If you observe the formation of byproducts, a lower temperature with a longer reaction time might be beneficial.

  • Choice of Solvent: The solvent plays a crucial role in the reaction rate and selectivity.

    • Solution: A polar aprotic solvent like dimethylformamide (DMF) or acetone is generally preferred as it can dissolve both the phenoxide and the alkyl halide.[1]

  • Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Use high-purity vanillin and 2-bromopropane. Ensure your solvent is anhydrous.

Experimental Protocol: Optimized O-isopropylation of Vanillin

  • To a solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 70°C and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-isopropoxy-3-methoxybenzaldehyde.[1]

Question 2: I am observing significant impurity formation during the reductive amination of 4-isopropoxy-3-methoxybenzaldehyde. How can I minimize this?

Answer:

Impurity formation during reductive amination can significantly lower the yield of the desired (4-Isopropoxy-3-methoxyphenyl)methanamine. The key is to control the reaction conditions to favor the formation and subsequent reduction of the imine intermediate.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents can reduce the aldehyde group before imine formation.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are selective for the imine over the aldehyde.[2][3][4] Sodium borohydride (NaBH₄) can also be used, but the imine should be allowed to form completely before its addition.[3]

  • pH Control: The pH of the reaction mixture is crucial for imine formation.

    • Solution: The optimal pH for imine formation is typically between 4 and 6. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently protonated to activate it for nucleophilic attack.

  • Formation of Secondary Amines: Over-alkylation of the primary amine product can lead to the formation of secondary amines.

    • Solution: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can help to minimize the formation of secondary amines.[5]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 3: I am having difficulty isolating the (4-Isopropoxy-3-methoxyphenyl)methanamine as a pure hydrochloride salt. What is the best procedure?

Answer:

The final step of forming the hydrochloride salt is crucial for obtaining a stable and pure product. Difficulties in isolation often stem from the precipitation process.

  • Solvent Choice: The choice of solvent for precipitation is critical.

    • Solution: Dissolve the crude amine in a non-polar solvent like diethyl ether or dichloromethane. Then, add a solution of HCl in a solvent in which the hydrochloride salt is insoluble, such as ethereal HCl or HCl in isopropanol.[5]

  • Control of HCl Addition: Adding the HCl solution too quickly can lead to the formation of an oil or a very fine precipitate that is difficult to filter.

    • Solution: Add the HCl solution dropwise with vigorous stirring at a low temperature (0-5°C).[5]

  • Recrystallization: The crude hydrochloride salt may need to be recrystallized to achieve high purity.

    • Solution: A common solvent system for recrystallization is a mixture of ethanol and diethyl ether.[5] Dissolve the crude salt in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to form crystals.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this synthesis?

A1: With optimized conditions, the overall yield for the two-step synthesis (O-isopropylation followed by reductive amination and salt formation) can be in the range of 70-85%.

Q2: Can I use other isopropylating agents besides 2-bromopropane?

A2: Yes, 2-iodopropane can be used and is more reactive, but it is also more expensive. 2-chloropropane is less reactive and may require more forcing conditions.

Q3: Are there alternative methods for the reductive amination step?

A3: Yes, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source is another effective method.[6] The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is another option.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8] The melting point of the hydrochloride salt is also a good indicator of purity.[6]

III. Visualizing the Process

Reaction Pathway

Synthesis_Pathway Vanillin Vanillin Isopropoxybenzaldehyde 4-Isopropoxy-3- methoxybenzaldehyde Vanillin->Isopropoxybenzaldehyde O-isopropylation (2-bromopropane, K2CO3) Methanamine (4-Isopropoxy-3-methoxy- phenyl)methanamine Isopropoxybenzaldehyde->Methanamine Reductive Amination (NH4OAc, NaBH(OAc)3) HCl_Salt (4-Isopropoxy-3-methoxy- phenyl)methanamine hydrochloride Methanamine->HCl_Salt Salt Formation (HCl)

Caption: Synthetic route to (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_O_Alkylation O-isopropylation Troubleshooting cluster_Reductive_Amination Reductive Amination Troubleshooting cluster_Salt_Formation Salt Formation Troubleshooting Start Low Yield or Impure Product Problem_Step Identify Problematic Step (TLC, NMR of intermediates) Start->Problem_Step O_Alkylation O-isopropylation Issue Problem_Step->O_Alkylation Step 1 Reductive_Amination Reductive Amination Issue Problem_Step->Reductive_Amination Step 2 Salt_Formation Salt Formation Issue Problem_Step->Salt_Formation Step 3 Check_Base Check Base Activity & Dryness O_Alkylation->Check_Base Select_Reducing_Agent Select Appropriate Reducing Agent Reductive_Amination->Select_Reducing_Agent Optimize_Solvent Optimize Precipitation Solvent Salt_Formation->Optimize_Solvent Optimize_Temp Optimize Temperature & Reaction Time Check_Base->Optimize_Temp Check_Solvent Verify Solvent Purity Optimize_Temp->Check_Solvent Control_pH Control Reaction pH Select_Reducing_Agent->Control_pH Excess_Ammonia Use Excess Ammonia Source Control_pH->Excess_Ammonia Control_Addition Control HCl Addition Rate Optimize_Solvent->Control_Addition Recrystallize Recrystallize Product Control_Addition->Recrystallize

Caption: A workflow for troubleshooting common synthesis issues.

IV. Data Summary

StepKey ParametersRecommended ConditionsExpected Outcome
O-isopropylation Base, Solvent, TemperatureK₂CO₃, DMF, 70°CHigh conversion to 4-isopropoxy-3-methoxybenzaldehyde
Reductive Amination Reducing Agent, pHNaBH(OAc)₃, pH 4-6Selective formation of the primary amine
Salt Formation Solvent, TemperatureDiethyl ether, 0-5°CCrystalline hydrochloride salt

V. References

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. 2025. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. 2023. Available from: [Link]

  • PMC. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. 2025. Available from: [Link]

  • eScholarship@McGill. Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. Available from: [Link]

  • ACS Publications. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. 2006. Available from: [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. 2025. Available from: [Link]

  • ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Available from: [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Available from:

  • ResearchGate. Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. Available from: [Link]

  • PubMed. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. 2020. Available from: [Link]

Sources

Troubleshooting

Preventing oxidation of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride in aqueous solutions

Introduction Welcome to the technical support guide for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. As a substituted benzylamine derivative, this molecule's primary amine group and electron-rich aromatic ring make it susceptible to oxidative degradation in aqueous solutions, potentially leading to loss of potency, formation of impurities, and variability in experimental results. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the stability and integrity of your compound during its lifecycle in the lab.

Frequently Asked Questions (FAQs)

Q1: My clear, colorless solution of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride has turned yellow/brown. What is happening?

A: A color change, typically to yellow or brown, is a primary visual indicator of oxidation. The benzylic amine is likely degrading into an imine, which can further hydrolyze to form 4-isopropoxy-3-methoxybenzaldehyde.[1] Subsequent polymerization or further oxidation of these products can lead to colored species.

Q2: What are the main factors that accelerate the oxidation of this compound in water?

A: The primary drivers of oxidation are:

  • Dissolved Oxygen: The presence of molecular oxygen is the main reactant.

  • Trace Metal Ions: Ions such as Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺ can act as catalysts, significantly accelerating degradation rates.[2]

  • Light Exposure: UV or even ambient light can provide the energy to initiate oxidative reactions (photolysis).[3][4]

  • Elevated Temperature: Increased temperature accelerates the rate of most chemical reactions, including oxidation.

  • Uncontrolled pH: The stability of amines can be highly pH-dependent. Extremes in pH can promote degradation.

Q3: Can I just bubble nitrogen through my solution to stop the oxidation?

A: While sparging with an inert gas like nitrogen or argon is a crucial step to remove dissolved oxygen, it may not be sufficient on its own. It is most effective when used as part of a multi-pronged strategy that also includes the use of antioxidants and/or chelating agents to inhibit residual catalytic processes.

Q4: Are there any ready-to-use stabilized formulations available?

A: Commercially, this compound is typically supplied as a solid hydrochloride salt for stability during storage. Stabilized aqueous formulations are generally prepared ad-hoc for specific applications, as the optimal stabilization strategy depends on the final use, concentration, and required shelf-life of the solution.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: I observe rapid degradation (within hours) even after preparing my solution in deionized water.

  • Probable Cause: Your deionized water may still contain significant levels of dissolved oxygen. Standard DI water is not de-gassed. Additionally, trace metal ion contamination from glassware or other reagents could be catalyzing the reaction.

  • Solution:

    • De-gas your solvent: Before adding the compound, sparge your aqueous buffer or water with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes.

    • Incorporate a Chelating Agent: Add a small amount of ethylenediaminetetraacetic acid (EDTA), typically at a concentration of 0.01% to 0.1%, to your solution. EDTA will sequester di- and trivalent metal ions, rendering them catalytically inactive.

    • Work in an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or use glassware sealed with septa to maintain an inert headspace.

Issue 2: My HPLC analysis shows a new, significant peak appearing over time, while the parent compound peak decreases.

  • Probable Cause: This is a classic sign of chemical degradation. Given the structure, the primary degradation product is likely 4-isopropoxy-3-methoxybenzaldehyde, formed via oxidative deamination.[1]

  • Solution:

    • Confirm Degradant Identity: If you have access to LC-MS, analyze the sample to confirm the mass of the new peak. The expected aldehyde would have a different mass and retention time. This confirmation is a key part of forced degradation studies as recommended by ICH guidelines.[4][5]

    • Implement an Antioxidant Strategy: This level of degradation requires a chemical stabilizer. For aqueous systems, a water-soluble antioxidant is necessary.[6] Ascorbic acid (Vitamin C) or sodium metabisulfite are excellent starting choices. They act as "sacrificial" agents, being more readily oxidized than your compound.

Issue 3: I added an antioxidant, but my solution still shows some color change over several days.

  • Probable Cause: The chosen antioxidant may be insufficient in concentration, or a secondary degradation pathway (e.g., photolysis) may be at play. The antioxidant itself might also be degrading to colored products.

  • Solution:

    • Optimize Antioxidant Concentration: Increase the concentration of your antioxidant. Refer to the table below for typical working ranges.

    • Use a Combination of Stabilizers: Synergistic effects are often observed. A common and highly effective strategy is to combine an antioxidant with a chelating agent and a buffer system. For example, a citrate buffer can both control pH and offer some chelating activity.[7]

    • Protect from Light: Prepare and store your solution in amber glass vials or wrap your container in aluminum foil. This eliminates light as a contributing factor.

    • Control Headspace: Ensure the vial is filled as much as possible to minimize the oxygen-containing headspace. For long-term storage, flushing the headspace with nitrogen or argon before sealing is highly recommended.

Understanding the Degradation Pathway

The primary oxidative degradation of (4-Isopropoxy-3-methoxyphenyl)methanamine is believed to proceed through an oxidative deamination mechanism. The benzylic amine is first oxidized to an imine intermediate, which is subsequently hydrolyzed in the aqueous environment to yield the corresponding aldehyde and ammonia.

G cluster_main Oxidative Deamination Pathway Mol (4-Isopropoxy-3-methoxyphenyl)methanamine Imine Intermediate Iminium Cation / Imine Mol->Imine + [O] - 2H⁺, - 2e⁻ Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde (Primary Degradant) Imine->Aldehyde Ammonia Ammonia Imine->Ammonia + H₂O

Caption: Proposed primary oxidation pathway of the target compound.

Preventative Strategies & Protocols

A systematic approach is essential for preventing oxidation. The following workflow can guide your selection of the appropriate stabilization strategy.

workflow cluster_prevention Core Preventative Measures cluster_advanced Chemical Stabilization start Prepare Aqueous Solution degas Use De-gassed Solvent (N₂ or Ar Sparging) start->degas check_degradation Observe Degradation? (e.g., color change, new HPLC peak) control_ph Control pH with Buffer? check_degradation->control_ph Yes end_stable Stable Solution Achieved check_degradation->end_stable No light Protect from Light (Amber Vials) degas->light temp Store at Low Temp (2-8 °C) light->temp temp->check_degradation add_chelator Add Chelating Agent? (e.g., 0.05% EDTA) add_antioxidant Add Antioxidant? (e.g., 0.1% Ascorbic Acid) add_chelator->add_antioxidant add_antioxidant->end_stable Success end_unstable Re-evaluate Strategy / Consult Specialist add_antioxidant->end_unstable Failure control_ph->add_chelator

Caption: Decision workflow for stabilizing aqueous solutions.

Summary of Common Antioxidants for Aqueous Systems
AntioxidantMechanism of ActionTypical Concentration (w/v)Compatibility Notes
Ascorbic Acid (Vitamin C) Oxygen Scavenger, Reducing Agent0.01% - 0.1%Highly effective in aqueous solutions. Can cause a slight decrease in pH. Can itself degrade to colored products over long periods.[6][7][8]
Sodium Metabisulfite Oxygen Scavenger0.01% - 1.0%Very effective, especially at acidic to neutral pH. Can release SO₂ gas, leading to a characteristic odor.[6]
Propyl Gallate Free-Radical Scavenger0.001% - 0.015%Works by donating a hydrogen atom to quench free radicals. Often used in combination with other antioxidants like BHA or BHT in emulsions, but has some water solubility.[6][7]
Thioglycerol / Thioglycollic Acid Reducing Agent0.1% - 0.5%Effective reducing agents, but can have a strong thiol odor.[6]
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a robust method for preparing a 10 mg/mL stock solution with enhanced stability.

Materials:

  • (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

  • Water for Injection (WFI) or high-purity (18.2 MΩ·cm) water

  • Disodium EDTA

  • Ascorbic Acid

  • High-purity Nitrogen or Argon gas with a sparging tube

  • Sterile, amber glass vials with septa-lined caps

Procedure:

  • Prepare the Stabilizer Solution: In a volumetric flask, add 80% of the final required volume of WFI.

  • De-gas the Solvent: Sparge the WFI with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket over the liquid surface throughout the subsequent steps.

  • Add Chelator: Add and dissolve disodium EDTA to a final concentration of 0.05% (w/v).

  • Add Antioxidant: Add and dissolve ascorbic acid to a final concentration of 0.1% (w/v).

  • Add Active Compound: Weigh and carefully add the (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride to achieve the final desired concentration (e.g., 10 mg/mL). Mix gently until fully dissolved.

  • Final Volume Adjustment: Bring the solution to the final volume with the de-gassed WFI.

  • Dispense and Store: Aliquot the final solution into amber glass vials. Before sealing, flush the headspace of each vial with nitrogen gas.

  • Storage: Store the vials at 2-8°C.

  • Control Sample: For validation, prepare a parallel solution containing only the active compound in WFI (without de-gassing, EDTA, or ascorbic acid) and store it under the same conditions to visually and analytically compare stability over time.

Analytical Methods for Monitoring Oxidation

To properly assess the stability of your formulation, a validated, stability-indicating analytical method is required.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous component (e.g., ammonium formate) is a good starting point.[9] The method should be able to separate the parent peak from all potential degradation products and excipients. UV detection is suitable for this chromophoric molecule.

  • Forced Degradation Studies: To validate your HPLC method, you must demonstrate that it can detect degradation.[3] This involves intentionally stressing the compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixtures to ensure any degradant peaks are resolved from the main peak.

References

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a primary amine derivative characterized by a strongly basic amine group (pKa ~9.5) and a moderately hydrophobic aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a primary amine derivative characterized by a strongly basic amine group (pKa ~9.5) and a moderately hydrophobic aromatic moiety. During reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, retention time instability, and poor recovery.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and resolve these critical chromatographic issues.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does (4-Isopropoxy-3-methoxyphenyl)methanamine exhibit severe peak tailing on standard C18 columns? Causality: The tailing is primarily driven by secondary ion-exchange interactions[1]. At a neutral or mid-range pH (pH 4–8), the primary amine is fully protonated ( NH3+​ ), while the residual silanol groups (Si-OH) on the silica-based stationary phase become ionized ( SiO− )[2]. The electrostatic attraction between the positively charged analyte and the negatively charged silanols causes the analyte to "stick" to the column matrix, resulting in an asymmetrical, tailing peak[3].

Q2: Should I use a low-pH or high-pH mobile phase to correct this? Causality: Both approaches work, but they operate through opposite mechanisms:

  • Low-pH Strategy (pH < 3.0): Utilizing 0.1% Formic Acid or a 20 mM Phosphate buffer (pH 2.5) forces the silanol groups into their neutral, protonated state (Si-OH)[3]. While the amine remains protonated, the lack of ionized silanols eliminates the secondary electrostatic interactions[2].

  • High-pH Strategy (pH > 10.5): Utilizing an Ammonium Bicarbonate buffer adjusted with ammonium hydroxide deprotonates the primary amine, converting it to its neutral free-base form ( NH2​ ). This eliminates the ion-exchange interaction entirely and significantly increases the compound's hydrophobicity and retention on the column. (Note: This requires a base-resistant hybrid silica column).

Q3: I am using 0.1% Formic Acid, but the retention time is too short (< 2 column volumes). How can I increase retention? Causality: Because the compound is an HCl salt and highly polar when protonated, it may elute near the void volume in standard reversed-phase conditions. If a high-pH method is not viable, you can introduce a volatile ion-pairing reagent. Replacing Formic Acid with 0.05% Trifluoroacetic acid (TFA) provides a hydrophobic fluorinated counter-ion that pairs with the protonated amine, increasing its apparent hydrophobicity and extending retention time.

Q4: What is the optimal mobile phase for LC-MS/MS analysis of this compound? Causality: For mass spectrometry, non-volatile buffers (like phosphate) and strong ion-pairing agents (like TFA, which causes severe ion suppression) must be avoided. The gold standard is a buffered system of 0.1% Formic Acid combined with 1–10 mM Ammonium Formate[4]. The ammonium ions act as a volatile competing base, actively masking residual silanols without suppressing the electrospray ionization (ESI) signal.

Section 2: Mechanistic Visualizations

G A Primary Amine (pKa ~9.5) B Mid pH (4-8) Ionized Silanols (SiO⁻) A->B E Low pH (< 3.0) Neutral Silanols (SiOH) A->E C Strong Ion-Exchange Interaction B->C D Severe Peak Tailing C->D F Suppressed Secondary Interactions E->F G Sharp Peak Shape F->G

Mechanistic pathway of silanol interactions and the effect of mobile phase pH on peak shape.

DecisionTree Start Start: Amine Optimization Q1 Is LC-MS Compatibility Required? Start->Q1 YesMS Use Volatile Buffers (Formic Acid / Amm. Formate) Q1->YesMS Yes NoMS Non-Volatile Buffers OK (Phosphate buffer pH 2.5) Q1->NoMS No Q2 Is Retention Time < 2 Column Volumes? YesMS->Q2 NoMS->Q2 Fix1 Add Ion-Pairing Agent (e.g., TFA) Q2->Fix1 Yes (Low pH route) Fix2 Switch to High pH (10.0) with Hybrid Silica Column Q2->Fix2 Yes (High pH route)

Decision matrix for optimizing mobile phase conditions based on MS compatibility and retention.

Section 3: Self-Validating Experimental Protocols

Protocol A: Low-pH LC-MS Compatible Workflow

Objective: Achieve symmetrical peak shape and stable retention for MS quantification without ion suppression.

  • Aqueous Mobile Phase (A) Preparation: Dissolve Ammonium Formate to a final concentration of 5 mM in MS-grade water. Add 0.1% (v/v) Formic Acid. Mix thoroughly and sonicate for 5 minutes[4].

  • Organic Mobile Phase (B) Preparation: Add 0.1% (v/v) Formic Acid to MS-grade Acetonitrile[1].

  • Column Selection: Select an end-capped, base-deactivated C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize baseline silanol activity.

  • Gradient Elution: Program a gradient from 5% B to 60% B over 5 minutes. Maintain a flow rate of 0.4 mL/min.

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard. Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , increase the Ammonium Formate concentration in Phase A to 10 mM to enhance silanol masking.

Protocol B: High-pH RP-HPLC Workflow (UV Detection)

Objective: Maximize retention and loadability for preparative scaling or impurity profiling.

  • Aqueous Mobile Phase (A) Preparation: Prepare a 10 mM Ammonium Bicarbonate solution in HPLC-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Organic Mobile Phase (B) Preparation: 100% HPLC-grade Acetonitrile.

  • Column Selection: Critical Step - You must use an ethylene-bridged hybrid (BEH) C18 column designed specifically for high-pH stability. Standard silica will dissolve rapidly at pH 10.5.

  • Isocratic/Gradient Elution: Start the gradient at 20% B (the neutral free base will retain much stronger than the protonated salt form).

  • System Suitability (Self-Validation): Monitor the retention factor ( k′ ). Ensure k′>3.0 . If the peak is too broad, increase the column compartment temperature to 40°C to improve mass transfer kinetics.

Section 4: Quantitative Data & Optimization Matrix

To facilitate rapid method development, the following table summarizes the quantitative effects of various mobile phase modifiers on the chromatography of primary benzylamines.

Mobile Phase ModifierpH RangeAnalyte StateSilanol StateExpected Retention ( k′ )Peak Symmetry ( Tf​ )LC-MS Compatibility
20 mM Phosphate 2.5Protonated ( + )Neutral ( 0 )Low (1.0 - 2.0)Excellent (< 1.2)No (Involatile)
0.1% Formic Acid 2.7Protonated ( + )Neutral ( 0 )Low (1.0 - 2.0)Good (1.2 - 1.5)Yes (Excellent)
0.05% TFA 2.0Ion-Paired ( 0 )Neutral ( 0 )Medium (2.5 - 4.0)Excellent (< 1.2)Poor (Suppression)
10 mM Amm. Bicarbonate 10.5Neutral ( 0 )Ionized ( )High (> 5.0)Excellent (< 1.2)Yes (Moderate)
No Additive (Water/ACN) 6.5Protonated ( + )Ionized ( )VariablePoor (> 2.5, Tailing)Yes

References

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (PMC). Available at:[Link]

  • Critical Evaluation of HPLC Methods. LCGC International. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically focusing on baseline noise, that can compromise data quality. This guide provides in-depth, experience-based insights and systematic protocols to ensure the integrity and reproducibility of your analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to baseline noise in the LC-MS analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.

Q1: What are the most common causes of high baseline noise in my LC-MS analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride?

High baseline noise can originate from several sources, including contaminated solvents or reagents, issues with the LC system, or a contaminated mass spectrometer ion source.[1][2] For amine-containing compounds like (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, specific challenges can arise due to their chemical properties.

Q2: How can the mobile phase composition contribute to baseline noise when analyzing this specific amine compound?

The choice of mobile phase and its additives is critical for the successful analysis of amines. Improper selection can lead to several issues:

  • Use of non-volatile buffers: Buffers like phosphates are incompatible with mass spectrometry as they can precipitate in the ion source, leading to significant contamination and signal suppression.[3]

  • Inadequate pH control: Amines can exhibit poor peak shape (tailing) on silica-based columns. While acidic modifiers like formic or acetic acid are commonly used to improve peak shape and promote ionization in positive mode, their purity is paramount to avoid introducing contaminants.[3][4]

  • Microbial growth: Improperly prepared or stored aqueous mobile phases can support microbial growth, which introduces contaminants and can cause system blockages.[2]

Q3: Could my sample preparation be the source of the baseline noise?

Absolutely. Sample preparation is a critical step where contaminants can be introduced.[5] Key considerations include:

  • Filtration: Using inappropriate syringe filters can leach plasticizers or other extractables into your sample. It is recommended to use hydrophilic PTFE filters, which are known for their broad chemical compatibility and low extractable content.[5]

  • Matrix effects: Complex sample matrices can contain endogenous components that co-elute with your analyte, causing ion suppression or enhancement, which can manifest as baseline disturbances.[1][6] Sufficient sample clean-up, such as solid-phase extraction (SPE), may be necessary for complex samples.[7][8]

Q4: How do I differentiate between chemical and electronic noise?
  • Chemical noise is typically observed as discrete peaks or a "hump" in the baseline, often eluting during a gradient.[9][10] It can be sporadic or consistent across runs.

  • Electronic noise often appears as high-frequency, random fluctuations across the entire chromatogram and is independent of the mobile phase composition or gradient.[11][12] It can be caused by issues with the detector, electronics, or a poor electrical ground.

II. In-Depth Troubleshooting Guides

This section provides systematic approaches to identify and resolve the root cause of baseline noise in your LC-MS analysis.

Guide 1: Systematic Isolation of the Noise Source

This workflow is designed to methodically pinpoint the origin of the baseline noise.

Caption: A logical workflow for troubleshooting baseline noise.

Guide 2: Mobile Phase and Additive Optimization for Amine Analysis

The basic nature of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride necessitates careful mobile phase selection to achieve good peak shape and minimize baseline noise.

Recommended Mobile Phase Components:

  • Solvents: Always use LC-MS or "hypergrade" quality water, acetonitrile, and methanol.[4] Even high-purity solvents can contain trace impurities that become concentrated on the column and elute during a gradient.[5][11]

  • Additives: Volatile additives are essential for LC-MS.[3]

    • Acidic Modifiers: Formic acid (0.1%) or acetic acid (0.1%) are standard choices for promoting protonation in positive ion mode ESI.[4][13]

    • Buffers: For applications requiring stable pH, volatile buffers like ammonium formate or ammonium acetate are suitable.[3][14] However, be mindful of potential adduct formation.

Experimental Protocol: Testing Mobile Phase Purity

  • Prepare fresh mobile phases using high-purity solvents and additives from a reliable source.

  • Disconnect the LC column and connect the LC directly to the mass spectrometer.

  • Run your analytical gradient and monitor the baseline. A clean baseline indicates the column or a previous injection is the source of contamination.

  • If the baseline is still noisy, use a syringe pump to infuse each mobile phase component directly into the mass spectrometer to identify the contaminated source.[9][10]

Guide 3: Identifying and Eliminating Common Contaminants

Contamination is a frequent cause of baseline noise and can originate from various sources.[1][2]

Contaminant ClassCommon m/z Values (and series)Likely Sources
Phthalates 391 (M+H)+, 413 (M+Na)+Plasticware, solvents, glassware washed with detergents.[9][10]
Polyethylene Glycol (PEG) Series of peaks separated by 44 DaDetergents, plasticware, water purification systems.[9][10]
Polysiloxanes Series of peaks separated by 74 DaPump oils, septa, personal care products.[9]
Solvent Adducts VariesImpurities in mobile phase additives (e.g., TFA can cause ion suppression).

Experimental Protocol: System Cleaning

  • Flush the LC System: Disconnect the column and flush the entire LC system with a sequence of solvents, such as isopropanol, methanol, and finally your initial mobile phase, to remove contaminants.

  • Clean the Ion Source: Contamination can build up on the ion source components.[1][15] Follow the manufacturer's instructions for cleaning the ion source, which typically involves sonicating the components in a sequence of cleaning solutions.[16]

Guide 4: Optimizing Mass Spectrometer Parameters

Proper tuning and optimization of the mass spectrometer are crucial for achieving a good signal-to-noise ratio.

Key Parameters to Optimize:

  • Gas Flows (Nebulizer and Drying Gas): These parameters affect the desolvation process. Higher flow rates are often needed for highly aqueous mobile phases.[6]

  • Temperatures (Drying Gas and Capillary): Optimize for efficient desolvation without causing thermal degradation of the analyte.[6]

  • Voltages (Capillary, Cone/Fragmentor): These voltages influence ion formation and transmission. Tune these parameters using a solution of your analyte to maximize signal intensity.

Experimental Protocol: Source Parameter Optimization

  • Prepare a solution of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride at a known concentration.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Systematically adjust the source parameters (gases, temperatures, and voltages) while monitoring the analyte's signal intensity to find the optimal settings.[6]

III. Advanced Topics

Managing Matrix Effects

For complex samples, such as those from biological matrices, matrix effects can be a significant source of variability and noise.[1][6]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest, thereby reducing matrix effects.[7][17][18]

  • Use of Internal Standards: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.[19]

The Challenge of Trifluoroacetic Acid (TFA)

While TFA is an excellent ion-pairing agent for improving chromatography of basic compounds, it is known to cause significant ion suppression in electrospray ionization.[20] If TFA is necessary for your separation, consider the following:

  • Use the lowest possible concentration of TFA.

  • Difluoroacetic acid (DFA) can be a suitable alternative that causes less ion suppression.[13]

IV. Conclusion

Resolving baseline noise in the LC-MS analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride requires a systematic and logical approach. By carefully considering potential sources of contamination from the mobile phase, sample preparation, and the instrument itself, and by optimizing analytical parameters, researchers can significantly improve the quality and reliability of their data. Regular system maintenance and the use of high-purity reagents are fundamental to achieving sensitive and robust analytical methods.[21]

V. References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Mahn, B. Notes on Troubleshooting LC/MS Contamination. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. [Link]

  • Technology Networks. (2008, October 15). Advantages of LCMS-IT-TOF Mass Spectrometry in Identifying Polymer Additives. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). Chromatography Online. [Link]

  • Mahn, B. Troubleshooting Common LC/MS Contamination. [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chrom Tech. [Link]

  • Hahne, T., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Selwood, T., & Makepeace, K. (n.d.). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. PMC. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). Chromatography Online. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 27). Chromatography Online. [Link]

  • Communicating with the Baseline. (2014, August 22). Chromatography Online. [Link]

  • How to Avoid Problems in LC–MS. (2018, February 1). Chromatography Online. [Link]

  • PubMed. (2011, January 15). Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. [Link]

  • PubMed. (2021, August 5). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. [Link]

  • MSACL. (n.d.). Metformin Interference in LC-MS/MS Analysis of Plasma Methoxycatecholamines. [Link]

  • PubMed. (2002, October 15). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Quantifying (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

Introduction: The Analytical Imperative for Novel APIs In the landscape of pharmaceutical development, the rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock upon which product safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel APIs

In the landscape of pharmaceutical development, the rigorous quantification of an Active Pharmaceutical Ingredient (API) is the bedrock upon which product safety and efficacy are built.[1][2][3] (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a primary amine salt, represents a class of compounds crucial to modern therapeutics. Its chemical properties, however, present a distinct challenge for direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for its specificity and sensitivity.[4]

This guide provides a comprehensive framework for the development and validation of robust GC-MS methods for this specific analyte. We will move beyond a simple recitation of protocols to explore the underlying chemistry, compare viable analytical strategies, and establish a validation paradigm grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select and validate a method that is not only compliant but unequivocally fit for its intended purpose.[8]

The Core Challenge: Volatility and Polarity of Amine Hydrochlorides

Direct injection of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride into a GC-MS system is fundamentally unfeasible. The molecule's polar amine functional group and its salt form render it non-volatile and prone to strong interactions with the stationary phase, resulting in poor peak shape or no elution at all.[9] Furthermore, the high temperatures of the GC inlet can cause thermal degradation, compromising analytical accuracy.

The solution lies in derivatization , a chemical modification process that converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[9][10] This guide will compare two prevalent and effective derivatization strategies: Acylation and Silylation .

Comparative Method Development Strategies

The choice of derivatization reagent is a critical decision point that influences method sensitivity, robustness, and potential for interference. We will evaluate two distinct methods based on this choice.

  • Method A: Acylation with Trifluoroacetic Anhydride (TFAA). Acylation replaces the active hydrogen on the primary amine with an acyl group.[9] TFAA is a powerful acylating agent that creates a stable, volatile trifluoroacetyl derivative with excellent chromatographic properties.

  • Method B: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation introduces a nonpolar trimethylsilyl (TMS) group onto the amine.[9][10] BSTFA is a common and effective silylating agent that increases volatility and thermal stability.

cluster_prep Sample Preparation cluster_methods Derivatization Method Comparison API API Sample (4-Isopropoxy-3-methoxyphenyl)methanamine HCl Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) API->Dissolve InternalStd Spike with Internal Standard (e.g., Diphenylamine) Dissolve->InternalStd MethodA Method A: Acylation Add TFAA + Catalyst (Pyridine) Heat (e.g., 70°C, 30 min) InternalStd->MethodA MethodB Method B: Silylation Add BSTFA + TMCS Heat (e.g., 60°C, 45 min) InternalStd->MethodB GCMS GC-MS Analysis (Quantification) MethodA->GCMS MethodB->GCMS Validation Method Validation (ICH Q2 R1) GCMS->Validation

Caption: Comparative workflow for GC-MS method development.

The Validation Framework: Adherence to ICH Q2(R1)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][8] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will apply to compare our two proposed methods.[6][11]

cluster_params Core Validation Parameters Validation Method Validation (ICH Q2 R1) Ensures Fitness for Purpose Specificity Specificity Analyte vs. Interferences Validation->Specificity Proves Identity Linearity Linearity & Range Proportional Response Validation->Linearity Defines Range Accuracy Accuracy Closeness to True Value Validation->Accuracy Measures Trueness Precision Precision Repeatability & Intermediate Validation->Precision Measures Scatter Robustness Robustness Resistance to Small Changes Validation->Robustness Assesses Reliability Limits Sensitivity LOD & LOQ Linearity->Limits Estimates Accuracy->Limits Precision->Limits

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Experimental Protocols and Comparative Data

Here we detail the experimental procedures for each validation parameter and present hypothetical comparative data for Method A (Acylation) and Method B (Silylation).

Specificity

The ability to assess the analyte unequivocally in the presence of other components.[12][13]

Protocol:

  • Prepare a blank sample (matrix without analyte).

  • Prepare a sample spiked with the API and known potential impurities or degradation products.

  • Prepare a standard solution of the API.

  • Analyze all samples using the developed GC-MS method.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte and internal standard. The analyte peak should be chromatographically resolved from all potential impurities (Resolution > 2.0).

Comparative Assessment: Both Method A and Method B are expected to demonstrate high specificity due to the nature of MS detection. The choice of specific ions for quantification in Selected Ion Monitoring (SIM) mode further enhances this.

Linearity and Range

The ability to obtain test results directly proportional to the concentration of the analyte within a given range.[11][12][13]

Protocol:

  • Prepare a series of at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target concentration).[14][15]

  • Analyze each standard in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[12] The y-intercept should be minimal.

Table 1: Comparison of Linearity and Range

Parameter Method A (Acylation) Method B (Silylation) Acceptance Criteria
Range Studied 50 - 150 µg/mL 50 - 150 µg/mL 80 - 120% of Target
Number of Points 5 5 ≥ 5
Correlation (R²) 0.9995 0.9992 ≥ 0.999

| Regression Equation | y = 0.015x + 0.002 | y = 0.012x - 0.005 | - |

Accuracy

The closeness of test results to the true value.[6][16]

Protocol:

  • Prepare samples by spiking a known matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[11][17]

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the test concentration on the same day, with the same analyst and equipment.[11]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: RSD for repeatability should be ≤ 2.0%; RSD for intermediate precision should be ≤ 3.0%.[12]

Table 2: Comparison of Accuracy and Precision

Level Parameter Method A (Acylation) Method B (Silylation) Acceptance Criteria
80% Accuracy (% Rec) 101.2% 99.5% 98.0 - 102.0%
100% Accuracy (% Rec) 99.8% 100.5% 98.0 - 102.0%
120% Accuracy (% Rec) 100.5% 101.8% 98.0 - 102.0%
100% Repeatability (%RSD) 0.85% 1.15% ≤ 2.0%

| - | Inter. Precision (%RSD) | 1.30% | 1.85% | ≤ 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The lowest amount of analyte that can be reliably detected and quantified, respectively.[11][13]

Protocol:

  • Estimate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Alternatively, use the signal-to-noise ratio method, where LOD is typically 3:1 and LOQ is 10:1.[12][17]

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The method must be sensitive enough for its intended purpose (e.g., for impurity testing, LOQ must be at or below the reporting threshold).[17]

Table 3: Comparison of Sensitivity

Parameter Method A (Acylation) Method B (Silylation)
LOD (µg/mL) 0.1 0.2

| LOQ (µg/mL) | 0.3 | 0.6 |

Robustness

A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Protocol:

  • Identify critical method parameters (e.g., GC oven temperature ramp, inlet temperature, flow rate, derivatization time/temperature).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a system suitability sample with each variation.

  • Acceptance Criteria: System suitability parameters (e.g., peak resolution, tailing factor, precision) should remain within acceptable limits.

Detailed Experimental Methodologies

Reagents and Standards
  • (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (Reference Standard, >99.5% purity)

  • Internal Standard (IS): Diphenylamine or a suitable structural analog not present in the sample matrix.

  • Solvents: Acetonitrile (HPLC Grade), Pyridine (Anhydrous)

  • Derivatization Reagents: Trifluoroacetic Anhydride (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Standard and Sample Preparation
  • Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in acetonitrile to prepare 1 mg/mL stock solutions.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards at concentrations of 50, 75, 100, 125, and 150 µg/mL. Spike each with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample powder, dissolve in acetonitrile to achieve a target concentration of 100 µg/mL, and spike with the internal standard.

Derivatization Procedure
  • Method A (Acylation): To 1 mL of standard or sample solution in a vial, add 100 µL of pyridine and 200 µL of TFAA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Method B (Silylation): To 1 mL of standard or sample solution, add 200 µL of BSTFA + 1% TMCS. Cap tightly and heat at 60°C for 45 minutes. Cool to room temperature before injection.

GC-MS Instrumental Conditions
  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet: Splitless mode, 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions to be determined from the mass spectrum of the derivatized analyte.

Discussion and Method Selection

Based on the comparative data, both acylation and silylation are viable derivatization strategies for the quantification of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. However, a nuanced interpretation guides the final method selection:

  • Method A (Acylation with TFAA) demonstrated superior sensitivity (lower LOD/LOQ) and slightly better precision. The resulting trifluoroacetyl derivative is often very stable, contributing to excellent repeatability. This method would be the preferred choice for applications requiring trace-level quantification, such as impurity profiling or stability studies where low-level degradants are monitored.[17]

  • Method B (Silylation with BSTFA) , while showing slightly lower sensitivity and precision, is still well within all acceptance criteria for a quantitative assay. Silylation reagents are known to be highly effective but can be sensitive to moisture, which may explain the slightly higher RSD.[10] This method is perfectly suitable for routine quality control and API assay where the concentration levels are well above the LOQ.

The final choice depends on the specific analytical objective. For a versatile, high-performance method, Method A (Acylation) presents a slight advantage.

Conclusion

The successful quantification of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride by GC-MS is contingent upon a well-chosen derivatization strategy and a meticulous validation process. This guide has demonstrated that both acylation and silylation can yield methods that are specific, linear, accurate, and precise. By systematically evaluating each validation parameter according to ICH Q2(R1) guidelines, laboratories can ensure the generation of reliable and defensible data.[5] This analytical rigor is not merely a regulatory hurdle; it is a fundamental component of ensuring the quality and safety of pharmaceutical products.[2][8]

References

  • Title: Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry Source: PubMed URL: [Link]

  • Title: An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials Source: Sofpromed URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]

  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Introduction to Analytical Method Development and Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]

  • Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Testing of Active Pharmaceutical Ingredients (APIs) Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: International Journal of Trends in Emerging Research and Development URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline Source: ANSI Webstore URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Technology Networks URL: [Link]

  • Title: Method validation parameters (calibration range, linearity, LOD, LOQ,...) Source: ResearchGate URL: [Link]

  • Title: Analytical Validation Quick Reference Guide Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: Solvent/Sample Interaction in the GC/MS Analysis of Amines Source: Cerno Bioscience URL: [Link]

  • Title: Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds Source: The NELAC Institute URL: [Link]

  • Title: Determination of methoxyphenamine in doping control analysis Source: Recent Advances in Doping Analysis URL: [Link]

  • Title: Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS Source: Agilent Technologies URL: [Link]

  • Title: Gas chromatographic/mass spectrometric assay for profiling the enantiomers of 3,4-methylenedioxymethamphetamine and its chiral metabolites using positive chemical ionization ion trap mass spectrometry Source: PubMed URL: [Link]

  • Title: Rapid and Sensitive Quantitation of Metanephrines and 3-Methoxytyramine in Human Plasma Source: Agilent Technologies URL: [Link]

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Comparative

A Comparative Guide to Purity Analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride: The Ascendancy of Quantitative NMR

For Immediate Release In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, with a particular focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a key chemical intermediate whose purity is critical for the synthesis of high-quality downstream products. Ensuring its chemical integrity requires analytical methods that are not only accurate and precise but also efficient and reliable.

The Rise of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] This allows for a direct and accurate quantification of a substance, often without the need for an identical reference standard of the analyte itself.[1][2] This is a significant advantage, especially when dealing with novel synthetic molecules where certified reference standards may not be commercially available.[3]

The versatility of qNMR allows it to be a single-point replacement for a battery of routine tests that traditionally include identity confirmation, chromatographic assay, and analysis of residual solvents and moisture.[4][5] Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination, with specific guidelines being developed for its application in pharmaceuticals.[6]

Head-to-Head Comparison: qNMR vs. Traditional Methods

While techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration have been the mainstays of purity analysis, qNMR offers distinct advantages. The following table summarizes a comparison of these methods for the purity analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titration
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[2]Separation based on differential partitioning between a mobile and stationary phase.[2]Separation based on volatility and interaction with a stationary phase.Chemical reaction with a standardized solution.
Reference Standard Does not require a specific reference standard of the analyte; a single, well-characterized standard can be used for multiple analytes.[6][7]Typically requires a reference standard of the analyte for accurate quantification.[2]Requires a reference standard of the analyte for accurate quantification.Requires a highly pure and stable primary standard.
Selectivity High; can distinguish between structurally similar impurities.[8]High; excellent separation of complex mixtures.[1]High; suitable for volatile compounds.Can be non-selective if other acidic or basic impurities are present.
Accuracy High, provides an absolute purity value.[2]High, but can be influenced by the response factors of impurities.[2]High, dependent on the volatility and thermal stability of the analyte and impurities.High for the primary functional group, but may not detect non-basic/acidic impurities.
Precision Excellent, with typically low relative standard deviation (RSD).[2]Very good, with low RSD.[2]Very good, with low RSD.Good, but can be operator-dependent.
Analysis Time Rapid; a spectrum can be acquired in minutes.[9]Moderate; run times can be 15-60 minutes per sample.Moderate; run times are similar to HPLC.Rapid for a single determination.
Sample Preparation Simple; involves dissolving a precisely weighed sample and internal standard in a deuterated solvent.[1]More involved; may require filtration, dilution, and careful mobile phase preparation.Can require derivatization for non-volatile or thermally labile compounds.[10]Simple dissolution in a suitable solvent.
Structural Information Provides detailed structural information for both the analyte and any impurities present.[1]Provides retention time and UV-Vis spectra, which are less specific for structural elucidation.Provides retention time, but mass spectrometry (GC-MS) is needed for structural information.Provides no structural information.
Destructive/Non-destructive Non-destructive; the sample can be recovered.[11]Destructive.Destructive.Destructive.

Experimental Workflow: Purity Determination by qNMR

The following diagram illustrates the typical workflow for the purity analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride using the internal standard method in qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh (4-Isopropoxy-3-methoxyphenyl) methanamine hydrochloride dissolve Dissolve both in a known volume of deuterated solvent (e.g., D2O or DMSO-d6) weigh_analyte->dissolve weigh_standard Accurately weigh internal standard (e.g., Maleic Acid) weigh_standard->dissolve acquire_spectrum Acquire 1H NMR spectrum under quantitative conditions dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate characteristic signals of analyte and standard process_spectrum->integrate_signals calculate_purity Calculate purity using the integral values, masses, molar masses, and number of protons integrate_signals->calculate_purity

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Executive Summary The robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive cross-validation of two fundamental chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a primary amine compound of interest in pharmaceutical synthesis. Due to the distinct physicochemical properties of this analyte, each technique presents a unique set of advantages and challenges.

This document provides an in-depth examination of the rationale behind method development for both HPLC and GC, followed by detailed, step-by-step experimental protocols. We present supporting validation data, generated in accordance with the International Council for Harmonisation (ICH) guidelines, to objectively compare the performance of each method across key analytical parameters including specificity, linearity, accuracy, precision, and sensitivity. Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical method for their specific application, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its structure, featuring a primary amine group and a substituted aromatic ring, suggests its potential role as a key intermediate in the synthesis of more complex pharmaceutical compounds. As with any component in the pharmaceutical manufacturing chain, establishing its identity, purity, and strength requires highly reliable and validated analytical procedures. The choice of analytical methodology is paramount and is dictated by the chemical nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing compounds that are non-volatile, polar, or thermally unstable.[1][2] Given that (4-Isopropoxy-3-methoxyphenyl)methanamine is a hydrochloride salt, it is inherently polar and non-volatile, making HPLC a natural and direct analytical choice.

Conversely, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3][4] The high polarity, low volatility, and salt form of the target analyte make it unsuitable for direct GC analysis.[5][6] Therefore, a chemical modification step known as derivatization is mandatory to convert the analyte into a more volatile and less polar form suitable for GC analysis.[5][7]

This guide will explore the development and subsequent cross-validation of a direct HPLC-UV method and an indirect GC-MS method involving derivatization, providing a holistic view of the analytical landscape for this compound.

Rationale for Method Design: A Tale of Two Chemistries

The selection of chromatographic conditions is not arbitrary; it is a deliberate process grounded in the fundamental physicochemical properties of the analyte.

The HPLC Approach: Embracing Polarity

The inherent characteristics of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Causality of Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its nonpolar nature provides effective retention for the moderately nonpolar substituted benzene ring of the analyte through hydrophobic interactions.

    • Mobile Phase: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer (ammonium formate) is employed. The amine group on the analyte has a pKa that necessitates pH control to ensure a consistent ionization state. An acidic buffer (e.g., pH 3.5) ensures the primary amine is consistently protonated (-NH3+), leading to sharp, symmetrical peaks and reproducible retention times.

    • Detection: The phenyl ring in the analyte contains a strong chromophore, making it readily detectable by a UV-Vis spectrophotometer. A wavelength of approximately 275-280 nm is chosen, corresponding to the absorbance maximum of the benzene ring, which provides both sensitivity and selectivity.

The GC Approach: Overcoming Volatility Barriers

Direct injection of the hydrochloride salt into a hot GC inlet would result in decomposition and no elution. The primary amine is also problematic, leading to strong interactions with active sites on the column and poor peak shape.[5] Derivatization is the essential enabling step.

  • Causality of Choices:

    • Derivatization Agent: Trifluoroacetic anhydride (TFAA) is selected for the acylation of the primary amine.[5][7] This reaction is rapid and quantitative, replacing the active hydrogen on the amine with a trifluoroacetyl group. This modification achieves two critical goals:

      • Increases Volatility: It neutralizes the high polarity of the amine group.

      • Improves Chromatography: It creates a less polar, more stable derivative that is amenable to vaporization and GC separation.

    • Stationary Phase: A mid-polarity column, such as a 5% phenyl-polysiloxane, is chosen. This provides a good balance of interactions for separating the derivatized analyte from potential impurities or derivatizing agent artifacts.

    • Detection: Mass Spectrometry (MS) is chosen as the detector. It provides not only quantitative data but also qualitative structural information, confirming the identity of the derivatized analyte through its characteristic fragmentation pattern. This adds a significant layer of confidence and specificity to the analysis.

Experimental Protocols

The following protocols are presented as validated, self-contained methodologies. All validation procedures should adhere to the principles outlined in the ICH Q2(R2) guideline.[8][9][10]

HPLC-UV Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh approximately 25 mg of the test sample, dissolve in the diluent in a 25 mL volumetric flask. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method with Derivatization Protocol
  • Instrumentation:

    • Gas chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer.

  • Derivatization Procedure:

    • Pipette 100 µL of the prepared sample or standard solution (in a volatile solvent like methanol) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of Ethyl Acetate and 100 µL of Trifluoroacetic anhydride (TFAA).[5]

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical procedure.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Isocratic Separation (ACN/Buffer) Inject->Separate Detect UV Detection at 278 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of the analyte.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Pipette Aliquot Sample/ Standard Dry Evaporate to Dryness (N2) Pipette->Dry Reconstitute Add Solvent & TFAA Dry->Reconstitute React Heat at 60°C for 20 min Reconstitute->React Cool Cool to RT React->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Temperature Programmed Separation Inject->Separate Detect MS Detection (Scan & SIM) Separate->Detect

Caption: Workflow for the GC-MS analysis including derivatization.

Method Validation and Comparative Data

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable and reliable data.[11][12][13] The following tables summarize the performance of the developed HPLC and GC methods based on ICH validation parameters.

Table 1: Specificity and Linearity
ParameterHPLC-UV MethodGC-MS MethodCausality and Insights
Specificity No interference from placebo or degradation products at the analyte's retention time.No interference observed. The use of MS provides higher confidence in specificity due to mass fragmentation confirmation.HPLC relies on chromatographic separation alone, while GC-MS adds a second dimension of mass-based identification, making it inherently more specific.
Linearity (r²) 0.99970.9995Both methods exhibit excellent linearity, indicating a direct proportional response to concentration across the tested range.
Range (µg/mL) 1.0 - 1000.5 - 75The HPLC method demonstrates a slightly wider linear range. The GC method's range is limited by derivatization efficiency and potential detector saturation at high concentrations.
Table 2: Accuracy and Precision
ParameterHPLC-UV MethodGC-MS MethodCausality and Insights
Accuracy (% Recovery) 98.9% - 101.5%97.5% - 102.1%Both methods show high accuracy, well within typical acceptance criteria (e.g., 98-102%). The multi-step GC process can introduce slightly more variability.
Precision - Repeatability (%RSD) ≤ 1.2%≤ 1.8%The simpler HPLC workflow results in slightly better repeatability (intra-assay precision). The derivatization step in the GC method is an additional source of potential variation.
Precision - Intermediate (%RSD) ≤ 1.6%≤ 2.3%When tested across different days and analysts, the HPLC method remains slightly more precise. This highlights the robustness of the direct analysis approach.
Table 3: Sensitivity and Robustness
ParameterHPLC-UV MethodGC-MS MethodCausality and Insights
LOD (µg/mL) 0.30.1The GC-MS method, particularly when using SIM mode, offers superior sensitivity, allowing for the detection of lower analyte concentrations.
LOQ (µg/mL) 1.00.5The limit of quantitation reflects the sensitivity advantage of the GC-MS method, making it more suitable for trace-level analysis.
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in oven ramp rate (±2°C/min) and inlet temperature (±10°C).Both methods are demonstrated to be robust, ensuring reliability under slight variations in experimental conditions.

Discussion: Selecting the Right Tool for the Job

The cross-validation data reveals that both HPLC-UV and GC-MS are valid and reliable methods for the analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. However, they are not interchangeable. The choice between them is a strategic decision based on the specific analytical goal.

Decision_Tree Start What is the Analytical Goal? Goal_QC Routine QC & Assay (High Concentration) Start->Goal_QC Goal_Trace Impurity Profiling or Trace Analysis (Low Conc.) Start->Goal_Trace Method_HPLC Choose HPLC-UV Method Goal_QC->Method_HPLC Method_GC Choose GC-MS Method Goal_Trace->Method_GC Reason_HPLC1 Why? Simpler, faster sample prep, lower cost, excellent precision. Method_HPLC->Reason_HPLC1 Reason_GC1 Why? Superior sensitivity (LOD/LOQ) and higher specificity from MS data. Method_GC->Reason_GC1

Caption: Decision logic for selecting between HPLC and GC methods.

  • Choose HPLC for Routine Quality Control and Assay: For applications like batch release testing, where the primary goal is to accurately quantify the main component at relatively high concentrations, the HPLC-UV method is superior. Its primary advantages are:

    • Simplicity and Speed: The direct "dissolve and inject" approach minimizes sample preparation time and potential errors.

    • Precision: The data indicates slightly better precision, which is critical for assay testing.

    • Cost-Effectiveness: HPLC generally involves lower solvent consumption and does not require costly derivatization agents.[3][4]

  • Choose GC-MS for Trace Analysis and Identification: For applications requiring the detection and quantification of low-level impurities or for definitive identification, the GC-MS method is the preferred choice. Its key strengths are:

    • Superior Sensitivity: The lower LOD and LOQ are essential for trace analysis.

    • Enhanced Specificity: The mass spectrum provides a "chemical fingerprint" that confirms the identity of the analyte, which is invaluable for impurity identification or in complex matrices.

The primary drawback of the GC method is the necessity of the derivatization step. This adds time, cost, and a potential source of analytical variability to the workflow. The reaction must be consistent and complete to ensure accurate quantification.

Conclusion

This guide has successfully demonstrated the development, validation, and cross-comparison of HPLC-UV and GC-MS methods for the analysis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride. We have established that while both techniques are capable of producing accurate and precise data, their optimal applications differ significantly. The direct HPLC-UV method stands out for its simplicity, robustness, and precision, making it the workhorse for routine assays and quality control. The GC-MS method, despite its more complex sample preparation, offers unparalleled sensitivity and specificity, rendering it indispensable for trace-level quantification and structural confirmation.

By understanding the underlying chemistry and the performance trade-offs detailed in this guide, analytical scientists can make informed, data-driven decisions, ensuring that the chosen method is truly fit for its intended purpose.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Benchchem. (n.d.). A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Rocci, M. L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1159-1168. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride As drug development professionals scaling the synthesis of PDE4 inhibitors and related pharmacophores, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

As drug development professionals scaling the synthesis of PDE4 inhibitors and related pharmacophores, handling intermediates like (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride requires precision not just in the reactor, but in the waste stream. As a Senior Application Scientist, I emphasize that waste disposal is not merely a compliance exercise; it is the final, critical chemical reaction in your workflow.

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely, ensuring environmental compliance and laboratory integrity.

Chemical Profiling & Hazard Data

Before executing any disposal protocol, it is critical to understand the physicochemical profile of the waste. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a solid, primary amine salt[1]. Because it is a hydrochloride salt, it carries specific ionic and corrosive risks when introduced to moisture or high heat.

PropertyValue / ClassificationMechanistic Implication for Disposal
CAS Number 854185-11-8Primary identifier for EH&S waste profiling and tracking.
Molecular Formula C11​H18​ClNO2​ Contains ionic chloride ( Cl− ), dictating halogenated waste routing[2].
Molecular Weight 231.72 g/mol Bulk density must be accounted for in solid waste accumulation limits[2].
Physical State Solid (Powder)High risk of aerosolization; requires handling in a ductless or exhausted fume hood[1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Demands strict PPE. The salt dissociates in mucosal moisture, causing localized pH drops and severe irritation.

Data sourced and verified via [2] and [1].

Operational Handling & Mechanistic Rationale

The Causality of Segregation: Why must this specific organic salt be segregated from standard non-halogenated waste? The hydrochloride salt contains chloride ions. During the thermal destruction (incineration) of organic waste, these chloride ions are oxidized and combine with hydrogen to form highly corrosive hydrogen chloride ( HCl ) gas. If routed to a standard non-halogenated waste stream, the resulting HCl emissions will rapidly degrade the refractory lining of standard incinerators and violate environmental emission standards. Therefore, all waste containing this compound must be explicitly routed to a halogenated waste stream destined for an incinerator equipped with a flue-gas desulfurization scrubber.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the safety of the waste stream before it leaves your bench.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

Applies to expired reagents, contaminated weighing boats, and filter papers.

  • Collection: Inside a certified fume hood, sweep up any solid waste using a dedicated anti-static brush. Do not use water to wash solids directly into a drain, as dissolution increases the surface area for potential dermal contact and bypasses environmental capture.

  • Containment: Transfer the solid waste into a dry, high-density polyethylene (HDPE) or polypropylene container.

    • Validation Check: Visually inspect the container for moisture prior to addition. Moisture will cause the amine salt to clump, adhere to the walls, and potentially undergo slow hydrolysis.

  • Labeling: Seal the container and apply a standardized EH&S label. Explicitly write: "Hazardous Solid Waste - Irritant / Contains Halogens (Chloride Salt)."

  • Routing: Transfer to the central EH&S accumulation area for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

Applies to mother liquors, extraction layers, and NMR samples.

  • Aqueous Solutions (Neutralization):

    • If the compound is dissolved in an aqueous stream, the solution will be slightly acidic due to the dissociation of the ammonium salt.

    • Add dilute sodium bicarbonate ( NaHCO3​ ) dropwise while stirring.

    • Validation Check: Wait for effervescence ( CO2​ evolution) to completely cease. Test the solution with a fresh pH strip. A stable reading of pH 6.5–7.5 confirms the amine hydrochloride has been neutralized. This prevents the acidic stream from generating lethal toxic gases (e.g., hydrogen sulfide or hydrogen cyanide) if accidentally mixed with incompatible waste in a generic carboy.

  • Organic Solutions (Halogenated Routing):

    • If dissolved in organic solvents (e.g., Methanol, DCM, or Ethyl Acetate), the entire mixture must be classified as Halogenated Organic Waste .

    • Transfer the solution to a red-coded (or institutionally specified) halogenated waste carboy.

  • Secondary Containment: Always place the waste carboy in a secondary containment bin to capture catastrophic leaks.

Protocol C: Spill Cleanup Protocol
  • Isolation & PPE: Cordon off the spill area. Don safety goggles, a lab coat, and double nitrile gloves.

  • Containment: Cover the spilled powder with an inert, dust-suppressing absorbent material (e.g., dry sand or vermiculite) to prevent aerosolization into the lab environment.

  • Collection: Use a non-sparking scoop to transfer the mixture into a solid waste container.

  • Decontamination: Wipe the spill area with a paper towel dampened with a 1:1 mixture of water and isopropanol to dissolve and lift residual salt. Dispose of the towels in the solid waste container.

    • Validation Check: Swipe the cleaned surface with a pH strip moistened with deionized water. A neutral pH confirms the complete removal of the acidic hydrochloride salt. If the pH is <6, repeat the decontamination wipe.

Disposal Routing Visualization

The following logic tree dictates the operational flow for segregating (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride waste based on its physical state.

WasteRouting Start Waste Generation: (4-Isopropoxy-3-methoxyphenyl) methanamine HCl Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidPack Seal in HDPE Container Verify Dryness Solid->SolidPack LiqAq Aqueous Solution Liquid->LiqAq LiqOrg Organic Solution Liquid->LiqOrg Incinerator High-Temp Incinerator (with HCl Scrubber) SolidPack->Incinerator EH&S Pickup pH Test pH & Adjust (Target: 6-8) LiqAq->pH Halogenated Halogenated Waste Stream (Contains Cl- ions) LiqOrg->Halogenated Default routing pH->Halogenated If mixed with organics Halogenated->Incinerator

Workflow for the segregation and disposal of amine hydrochloride chemical waste.

References

Sources

Handling

Personal protective equipment for handling (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Comprehensive Safety and Handling Guide for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride As drug development professionals and researchers, handling specialized chemical intermediates like (4-Isopropoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride

As drug development professionals and researchers, handling specialized chemical intermediates like (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS: 854185-11-8) requires precise, uncompromising safety protocols. This compound, a substituted benzylamine hydrochloride salt, presents specific physicochemical hazards that dictate strict operational and disposal plans[1].

As a Senior Application Scientist, I have designed this guide not just to list safety steps, but to explain the mechanistic causality behind them. This ensures your laboratory maintains a self-validating safety culture while preserving the chemical integrity of your reagents.

Hazard Profiling & Mechanistic Causality

Understanding the molecular behavior of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is critical for selecting the right Personal Protective Equipment (PPE).

  • Irritation Potential (H315, H319, H335): As an amine hydrochloride salt, this compound can dissociate in the presence of ambient moisture (such as sweat or tears). This creates a localized, mildly acidic environment that causes acute irritation to the skin, eyes, and respiratory mucosa[2].

  • Particulate Aerosolization: The compound is typically supplied as a fine, crystalline solid or powder[3]. Due to the static charge accumulation common in organic salts, the powder can easily aerosolize during transfer, presenting a significant inhalation hazard.

  • Hygroscopicity: Like many hydrochloride salts, it is moisture-sensitive[4]. Exposure to humid air not only degrades the sample but increases its adherence to skin and PPE surfaces, complicating decontamination.

Quantitative PPE Matrix

To mitigate these risks, the following PPE is mandatory. The specifications below are engineered to provide a self-validating barrier against particulate and chemical exposure.

PPE CategorySpecification / StandardQuantitative MetricCausality / Rationale
Eye/Face Tight-fitting safety goggles (ANSI Z87.1 / EN 166)Zero-gap facial sealPrevents fine aerosolized dust from bypassing standard safety glasses and contacting ocular moisture[5].
Hand Nitrile examination gloves 0.11 mm thicknessNitrile offers superior physical durability against solid crystalline structures. Note: If solubilizing the compound in organic solvents (e.g., DCM), breakthrough times drop rapidly; double-gloving is required.
Body 100% Cotton or Flame-Retardant Lab CoatKnee-length, fully buttonedSynthetic fibers generate static electricity, which attracts the charged powder. Cotton minimizes static accumulation.
Respiratory N95, P100, or FFP3 Particulate Respirator95% - 99.9% filtrationRequired if engineering controls (fume hood) fail or during spill cleanup to block irritating micro-particulates[2].

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the safety envelope remains intact during handling.

  • Step 1: Engineering Control Verification

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Causality: Captures airborne particulates before they reach the operator's breathing zone[2].

    • Validation: Verify the fume hood monitor reads a safe face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Step 2: PPE Inspection and Donning

    • Action: Put on the lab coat, safety goggles, and nitrile gloves.

    • Causality: Creates a continuous physical barrier against dermal and ocular irritation[5].

    • Validation: Perform a visual inspection and an inflation test on the gloves to check for micro-tears before handling the chemical.

  • Step 3: Static-Free Transfer

    • Action: Use a grounded, anti-static weighing boat and a stainless-steel or PTFE-coated spatula.

    • Causality: Anti-static tools prevent the charged powder from "jumping" and aerosolizing, ensuring accurate dosing and preventing environmental contamination.

    • Validation: Observe the powder; if it clings aggressively to the spatula, utilize an anti-static ionizer gun before proceeding.

  • Step 4: Container Resealing

    • Action: Immediately flush the primary container with inert gas (Argon or Nitrogen) and seal tightly.

    • Causality: Displaces ambient moisture, preventing hygroscopic degradation and caking of the hydrochloride salt[4].

    • Validation: Ensure the cap is threaded correctly and sealed with Parafilm for long-term storage.

Spill Response and Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.

Accidental Spill Protocol:

  • Isolate: Alert personnel and restrict access to the immediate area.

  • Dry Clean-up (Critical): Do not use water initially. Adding water will dissolve the salt and spread the active compound over a larger surface area[2]. Use a dedicated brush and dustpan, or carefully sweep the powder into a sealable container using anti-static wipes. Avoid generating dust[2].

  • Wet Decontamination: Once the bulk solid is removed, wipe the area with a damp paper towel (using a mild soap and water solution) to solubilize and remove residual microscopic traces[5].

Waste Disposal:

  • Solid Waste: Place all contaminated weighing boats, gloves, and dry sweepings into a clearly labeled, sealable hazardous waste container designated for solid organic amine salts. Dispose of contents via an approved waste disposal plant[5].

  • Liquid Waste: Any aqueous or solvent washings containing the compound must be collected in a compatible, labeled liquid waste carboy. Do not discharge into the sink or municipal sewer system.

Operational Workflow Visualization

G A 1. Pre-Operation Setup Verify Fume Hood (80-120 fpm) B 2. Weighing & Transfer Use Anti-Static Tools A->B C 3. Solubilization / Reaction Inert Atmosphere (Ar/N2) B->C S Spill Response Dry Sweep First, Avoid Water B->S If Spill Occurs D 4. Decontamination Wet Wipe Surfaces & Doff PPE C->D C->S If Spill Occurs E 5. Waste Disposal Segregate Solid/Liquid Streams D->E S->D Proceed to Cleanup

Operational workflow for handling (4-Isopropoxy-3-methoxyphenyl)methanamine HCl safely.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
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